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Foundational

Technical Monograph: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic Acid

Topic: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic Acid: Chemical Properties & Synthetic Methodologies Content Type: Technical Monograph Author Persona: Senior Application Scientist [1][2][3] Executive Summary This guide an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic Acid: Chemical Properties & Synthetic Methodologies Content Type: Technical Monograph Author Persona: Senior Application Scientist

[1][2][3]

Executive Summary

This guide analyzes the physicochemical and synthetic profile of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (systematically:


-fluoro-2-isopropylphenylacetic acid).[1][2][3] This molecule represents a specialized class of "sterically congested" fluorinated building blocks.[1][2][3] It combines the metabolic stability of the C–F bond with the conformational restriction imposed by the ortho-isopropyl group.[1]

In drug discovery, this scaffold is valuable as a bioisostere for


-methyl arylacetic acids (e.g., Ibuprofen analogs) or as a chiral resolving agent.[1][2] The introduction of the 

-fluorine atom significantly lowers the pKa compared to its non-fluorinated parent, while the ortho-isopropyl group introduces a high rotational energy barrier, influencing enzyme-ligand binding kinetics.[1][2]

Part 1: Physicochemical Profile[1][4]

The introduction of an electronegative fluorine atom at the


-position, combined with a lipophilic ortho-isopropyl group, drastically alters the molecular properties compared to standard phenylacetic acid.[1][2]

Table 1: Predicted Physicochemical Properties Note: Values are calculated based on Group Contribution Methods (GCM) and comparative analysis with CAS 1578-63-8 (


-fluorophenylacetic acid).
PropertyValue (Approx.)Technical Insight
Molecular Formula

--
Molecular Weight 196.22 g/mol --
pKa (Acid) 2.8 – 3.1Critical: Significantly more acidic than phenylacetic acid (pKa ~4.[1][2][3]3) due to the inductive effect (-I) of the

-fluorine stabilizing the carboxylate anion.[1][2][3]
LogP (Lipophilicity) 2.9 – 3.2High membrane permeability.[1][2][3] The isopropyl group adds ~1.5 log units; F adds ~0.2 units.[1][2][3]
H-Bond Donors/Acceptors 1 / 2Standard carboxylic acid profile.
Rotatable Bonds 3Constraint: The C(Ar)–C(

) rotation is sterically hindered by the ortho-isopropyl group.[1][2][3]
Topological Polar Surface Area 37.3 ŲGood oral bioavailability predictor.[1][2][3]
Structural Biology: The "Ortho-Fluorine" Interplay

The combination of the ortho-isopropyl group and the


-fluorine creates a "locked" conformation.[1][2]
  • Gauche Effect: The C–F bond tends to align gauche to the carbonyl oxygen to minimize dipole repulsion, pre-organizing the molecule for binding.[1][2][3]

  • Steric Clash: The bulky isopropyl group forces the phenyl ring out of planarity with the acetic acid tail.[1][2][3] This can induce atropisomerism (axial chirality) if the barrier to rotation exceeds ~20 kcal/mol, though at room temperature, it likely exists as a rapidly interconverting rotamer pair.

Part 2: Synthetic Methodologies

Diagram 1: Synthetic Decision Logic

This diagram illustrates the critical solvent-switch mechanism required to obtain the target acid rather than the decarboxylated byproduct.[1]

Synthesis_Workflow Start Precursor: 2-Isopropylphenylacetic Acid Reagent Reagent System: Selectfluor + DMAP (Charge-Transfer Complex) Start->Reagent Decision Solvent Selection (CRITICAL) Reagent->Decision Path_Aq Aqueous Media (Acetone/H2O) Decision->Path_Aq Promotes SET (Single Electron Transfer) Path_Dry Anhydrous Media (Acetonitrile, Molecular Sieves) Decision->Path_Dry Promotes HAT (Hydrogen Atom Transfer) Result_Decarb Byproduct: Decarboxylative Fluorination (Benzyl Fluoride) Path_Aq->Result_Decarb Result_Target TARGET: $alpha$-Fluoro-2-isopropyl- phenylacetic Acid Path_Dry->Result_Target

Caption: Figure 1: Solvent-controlled selectivity switch. Using anhydrous conditions is mandatory to prevent decarboxylation and isolate the


-fluoro acid target (Madani et al., 2022).[1][2][3]
Protocol 1: Radical C–H Fluorination (The "Selectfluor" Method)

Best for: Rapid synthesis, avoiding strong bases, high functional group tolerance.

Mechanism: This reaction relies on the formation of a charge-transfer complex between Selectfluor and DMAP.[1][2][3][4][5] In the absence of water, this complex abstracts a hydrogen atom (HAT) rather than inducing decarboxylation (SET).[3]

Materials:

  • Substrate: 2-Isopropylphenylacetic acid (1.0 equiv)[1][2][3]

  • Fluorinating Agent: Selectfluor (1.2 equiv)[1][2][3][4][6]

  • Activator: DMAP (2.0 equiv)[1][2][3]

  • Solvent: Anhydrous Acetonitrile (MeCN) (Must be dry!) [1][2][3]

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction flask and purge with Nitrogen (

    
    ). Add 4Å molecular sieves to ensure total dryness.
    
  • Complex Formation: Add Selectfluor and DMAP to the MeCN.[1][2][3] Stir for 10 minutes. You may observe a color change indicating complex formation.[1][2][3]

  • Addition: Add the 2-isopropylphenylacetic acid substrate.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS.[1][2][3]

    • Checkpoint: If you observe a spot with lower polarity (benzyl fluoride), your solvent was wet.[3]

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash with 1M HCl (to remove DMAP), then brine. Dry over

    
    .[1][2][3]
    
  • Purification: Recrystallize from Hexane/EtOAc. The

    
    -fluoro acid is typically a white crystalline solid.[1][2][3]
    
Protocol 2: Enolate Electrophilic Fluorination (The "NFSI" Method)

Best for: Chiral synthesis (if using chiral auxiliaries) or large-scale manufacturing.[1][2][3]

Technical Note: The ortho-isopropyl group provides steric bulk that protects the enolate from aggregation, but it also slows down the approach of the bulky NFSI reagent.[1]

  • Enolization: Dissolve the starting acid (or its ester) in THF at -78°C . Add LDA (Lithium Diisopropylamide, 2.2 equiv for acid, 1.1 for ester).[3]

  • Aging: Stir for 30 minutes to ensure full deprotonation.

  • Fluorination: Add NFSI (N-Fluorobenzenesulfonimide) dissolved in THF dropwise.

    • Critical: Maintain temperature below -60°C during addition to prevent side reactions.[1][2][3]

  • Quench: Warm to 0°C and quench with saturated

    
    .
    

Part 3: Metabolic & Pharmacochemical Implications[1][8]

The strategic value of this molecule lies in its resistance to metabolic degradation.[3]

Diagram 2: Metabolic Stability Logic

This diagram explains why this specific scaffold is superior to its non-fluorinated analog.[1][2]

Metabolic_Logic Molecule Target Scaffold: $alpha$-Fluoro-2-isopropyl- phenylacetic Acid Path_F Fluorinated Target (C-F Bond) Molecule->Path_F Enzyme CYP450 Enzymes (Metabolic Attack) Path_H Non-Fluorinated Analog (C-H Bond) Enzyme->Path_H Easy Abstraction Enzyme->Path_F Steric/Electronic Repulsion Outcome_Ox Hydroxylation -> Glucuronidation -> Excretion (Rapid Clearance) Path_H->Outcome_Ox Outcome_Block Metabolic Blockade (Extended Half-Life) Path_F->Outcome_Block

Caption: Figure 2: Metabolic blockade mechanism.[1][2][3] The C–F bond (approx. 116 kcal/mol) resists CYP450-mediated hydroxylation that typically degrades


-alkyl carboxylic acids.[1][2][3]
Senior Scientist Insight: The "Bioisostere" Effect

In drug development, this molecule serves as a bioisostere for


-hydroxy  or 

-methyl
acids.[1][2]
  • Vs.

    
    -Hydroxy:  The F atom mimics the OH group in size and polarity but cannot act as a hydrogen bond donor, potentially improving membrane permeability (LogP increase).[1][2][3]
    
  • Vs.

    
    -Methyl:  The F atom is smaller (Van der Waals radius 1.47 Å vs 2.0 Å for 
    
    
    
    ) but electronically inverted (withdrawing vs. donating).[1][2][3] This creates a unique electronic environment in the receptor binding pocket without incurring a massive steric penalty.[1][3]

Part 4: Analytical Characterization

To validate the synthesis of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid , look for these specific spectral signatures:

  • 
     NMR (Critical): 
    
    • Expect a doublet of doublets (or multiplet) around -160 to -180 ppm (relative to

      
      ).[1][2][3] The splitting arises from coupling to the 
      
      
      
      -proton (
      
      
      Hz).[1][2][3]
  • 
     NMR: 
    
    • 
      -Proton:  A distinct doublet (due to F coupling) shifted downfield to ~5.8–6.2 ppm .[1][2][3]
      
    • Isopropyl Group: Look for the characteristic septet (~3.0 ppm) and two doublets (~1.2 ppm) for the methyl groups.[1][2][3] Note: If the rotation is restricted, the methyl groups may appear diastereotopic (two distinct signals).

  • Mass Spectrometry (ESI-):

    • Look for the parent ion

      
       at m/z 195.2 .[1][2][3]
      

References

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022).[7][8] Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.[1][2][3][4][7] Organic Letters, 24(29), 5376–5380.[3]

    • Source:[1][2][3]

    • Relevance: Defines the primary protocol for converting phenylacetic acids to -fluoro acids using Selectfluor/DMAP.
  • Rozen, S., Hagooly, A., & Harduf, R. (2001).[9] Synthesis of

    
    -fluorocarboxylates from the corresponding acids using acetyl hypofluorite.[1][2][3][9] The Journal of Organic Chemistry, 66(22), 7464–7468.[9]
    
    • Source:[1][3]

    • Relevance: Establishes foundational electrophilic fluorination mechanisms for branched carboxylic acids.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026).[10] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

    • Source:[1][2][3]

    • Relevance: Provides the mechanistic basis for C-F bond stability in metabolic pathways (CYP450 resistance).[1][2][3]

  • PubChem Compound Summary. (n.d.).

    
    -Fluorophenylacetic acid (Parent Scaffold).[1][2][3]
    
    • Source:[1][2][3]

    • Relevance: Baseline physicochemical data for the scaffold class.[1][2][3]

Sources

Exploratory

biological activity of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid

An In-depth Technical Guide to the Preclinical Evaluation of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid: A Novel Phenylacetic Acid Derivative Authored by: A Senior Application Scientist Foreword: Charting the Course f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preclinical Evaluation of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid: A Novel Phenylacetic Acid Derivative

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Novel Anti-Inflammatory Candidate

To the researchers, scientists, and drug development professionals who advance the frontier of medicine, this guide serves as a comprehensive roadmap for the preclinical evaluation of a novel compound: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid. The realm of non-steroidal anti-inflammatory drugs (NSAIDs) is mature, yet the quest for agents with improved efficacy and safety profiles is perpetual. The structure of this particular molecule, a fluorinated phenylacetic acid derivative, suggests a strong potential for anti-inflammatory and analgesic properties, likely through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4]

This document is not a retrospective account of established knowledge but a forward-looking guide to discovery. It is designed with full editorial control to provide a logical and scientifically rigorous framework for the investigation of this new chemical entity (NCE). We will delve into the causal reasoning behind experimental choices, present self-validating protocols, and ground our hypotheses in the established pharmacology of related compounds. Our objective is to empower you to thoroughly characterize the , from in vitro enzymatic assays to in vivo models of inflammation and pain.

Hypothesized Mechanism of Action: A Focus on Cyclooxygenase Inhibition

The chemical architecture of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid provides a strong rationale for its investigation as a COX inhibitor. The phenylacetic acid scaffold is a classic feature of many NSAIDs. Furthermore, the incorporation of fluorine can enhance metabolic stability and binding affinity.[5]

NSAIDs exert their primary therapeutic effects by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[3] There are two main isoforms of this enzyme:

  • COX-1: Constitutively expressed in most tissues, it plays a role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: Inducibly expressed at sites of inflammation, its activity is directly related to the pathological processes of inflammation and pain.[6]

The ideal NSAID would selectively inhibit COX-2 over COX-1, thereby reducing the risk of gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[7][8][9] Therefore, our primary hypothesis is that 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid will demonstrate inhibitory activity against COX enzymes, with a potential for COX-2 selectivity.

Arachidonic_Acid_Cascade Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever COX_Enzymes->Prostaglandins NSAIDs 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (Hypothesized Target) NSAIDs->COX_Enzymes

Caption: Hypothesized inhibition of the COX pathway by the test compound.

In Vitro Evaluation of Anti-Inflammatory Activity

A systematic in vitro screening process is essential to determine the compound's primary pharmacological activity and to guide further in vivo studies.

Experimental Workflow for In Vitro Screening

The following workflow provides a logical progression for characterizing the anti-inflammatory potential of the compound.

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Cell-Based) COX_Assay COX-1/COX-2 Inhibition Assay Membrane_Stabilization RBC Membrane Stabilization COX_Assay->Membrane_Stabilization Protein_Denaturation Inhibition of Protein Denaturation Protein_Denaturation->Membrane_Stabilization NO_Production Nitric Oxide Production in Macrophages Membrane_Stabilization->NO_Production

Caption: A streamlined workflow for in vitro anti-inflammatory screening.

Protocol: COX-1/COX-2 Inhibition Assay

This assay is critical for determining the compound's potency and selectivity.

Objective: To determine the 50% inhibitory concentration (IC50) of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compound and a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective NSAID (e.g., ibuprofen) as positive controls.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme (either COX-1 or COX-2) to each well.

    • Add the various concentrations of the test compound or control compounds to the wells.

    • Incubate for a specified time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Allow the reaction to proceed for a set time.

    • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.[10]

Protocol: Inhibition of Protein Denaturation Assay

This assay provides a general measure of anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[11][12]

Objective: To assess the ability of the test compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of BSA and 0.5 mL of the test compound at various concentrations. Use diclofenac sodium as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation.

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay evaluates the compound's ability to inhibit the production of a key inflammatory mediator.[13]

Objective: To measure the effect of the test compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • NO Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Determine the IC50 value for the inhibition of NO production.

Data Presentation: In Vitro Activity Summary
AssayTest Compound IC50 (µM)Control (e.g., Celecoxib) IC50 (µM)Control (e.g., Ibuprofen) IC50 (µM)
COX-1 Inhibition
COX-2 Inhibition
COX-2 Selectivity Index (IC50 COX-1/IC50 COX-2)
Protein Denaturation Inhibition
Nitric Oxide Production Inhibition

In Vivo Assessment of Analgesic and Anti-inflammatory Efficacy

Positive in vitro results should be followed by in vivo studies to confirm the compound's activity in a complex biological system.

Experimental Workflow for In Vivo Testing

In_Vivo_Workflow Dose_Range_Finding Dose-Range Finding Study Paw_Edema Carrageenan-Induced Paw Edema (Anti-inflammatory) Dose_Range_Finding->Paw_Edema Writhing_Test Acetic Acid-Induced Writhing (Analgesic) Paw_Edema->Writhing_Test Hot_Plate_Test Hot Plate Test (Central Analgesic) Writhing_Test->Hot_Plate_Test

Caption: Sequential workflow for in vivo evaluation of the test compound.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-validated model for acute inflammation.[14][15]

Objective: To evaluate the anti-inflammatory effect of the test compound on carrageenan-induced paw edema in Wistar rats.

Methodology:

  • Animal Groups: Divide rats into groups (n=6 per group): Vehicle control, positive control (e.g., indomethacin), and three dose levels of the test compound.

  • Compound Administration: Administer the test compound or controls orally.

  • Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol: Acetic Acid-Induced Writhing Test in Mice

This model is used to assess peripheral analgesic activity.[14]

Objective: To determine the analgesic effect of the test compound on visceral pain induced by acetic acid in mice.

Methodology:

  • Animal Groups: Divide mice into groups as described for the paw edema model.

  • Compound Administration: Administer the test compound or controls orally.

  • Pain Induction: After 30 minutes, inject 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching behavior) over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Data Presentation: In Vivo Efficacy Summary
In Vivo ModelDose (mg/kg)Outcome Measure% Inhibition vs. Control
Carrageenan-Induced Paw EdemaLowPaw Volume (mL) at 3h
Medium
High
Acetic Acid-Induced WrithingLowNumber of Writhes
Medium
High

Synthesis and Chemical Characterization

While a detailed synthesis protocol is beyond the scope of this guide, the synthesis of phenylacetic acid derivatives is well-documented. A common approach involves the Palladium-catalyzed Suzuki coupling reaction.[16] It is imperative that the compound be fully characterized using techniques such as NMR, mass spectrometry, and HPLC to ensure purity (>95%) before biological testing.

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical evaluation of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid. The proposed experiments will elucidate its potential as a COX-inhibiting anti-inflammatory and analgesic agent. Positive results from this comprehensive screening cascade would warrant further investigation, including:

  • Pharmacokinetic studies (ADME): To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Toxicology studies: To assess its safety profile.

  • Chronic inflammation models: To evaluate its efficacy in more complex disease states, such as adjuvant-induced arthritis.

  • Further mechanistic studies: To confirm its target engagement in vivo and explore any off-target effects.

By following the rigorous protocols outlined herein, researchers can effectively and efficiently determine the therapeutic potential of this novel compound and contribute to the development of safer and more effective anti-inflammatory drugs.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. (2013). PubMed.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. (2025).
  • Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. (2018). Indian Journal of Pharmaceutical and Biological Research.
  • Novel Non-Steroidal Anti-Inflammatory Drugs: What we have Learned from Animal Studies. (2004). Current Pharmaceutical Design.
  • Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. (2014). PubMed.
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
  • Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. (2018). National Journal of Physiology, Pharmacy and Pharmacology.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Fluoroquinolones interactions with nonsteroidal anti-inflammatory drugs. (n.d.).
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
  • Flurbiprofen: A Potent Pain Reliever. (2015). Walsh Medical Media.
  • New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investig
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. (n.d.).
  • Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. (2019).
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • A kind of preparation method of fluoro phenylacetic acid. (n.d.).
  • Selectivity of novel inhibitors of cyclooxygenase (COX)-2 is shown as a... (n.d.).
  • Clinical pharmacology of novel selective COX-2 inhibitors. (2004). PubMed.
  • CLINICAL PHARMACOLOGY OF FLURBIPROFEN. (2024). World Journal of Pharmaceutical and Medical Research.

Sources

Foundational

in vitro evaluation of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid

Technical Guide: In Vitro Evaluation of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid Executive Summary This technical guide outlines the comprehensive in vitro evaluation strategy for 2-Fluoro-2-[2-(propan-2-yl)phenyl]a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Evaluation of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid

Executive Summary

This technical guide outlines the comprehensive in vitro evaluation strategy for 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (hereafter referred to as Compound F-IPPA ). This molecule represents a specialized scaffold in medicinal chemistry: an


-fluorinated phenylacetic acid derivative featuring a bulky ortho-isopropyl group.

The introduction of the fluorine atom at the


-position serves as a bioisosteric replacement for hydrogen, designed to block metabolic oxidation, modulate acidity (pKa), and alter lipophilicity (LogD). The ortho-isopropyl group introduces significant steric hindrance, potentially influencing protein binding kinetics and conformational entropy. This guide details the protocols for physicochemical profiling, chiral resolution, metabolic stability, and safety assessment, providing a rigorous framework for characterizing this New Chemical Entity (NCE).

Structural Analysis & Design Rationale

Before experimental evaluation, the structural logic must be understood to interpret data correctly.

  • 
    -Fluorination:  The C-F bond is shorter and stronger than the C-H bond. Replacing the benzylic hydrogen with fluorine typically lowers the pKa (making the acid stronger) and blocks cytochrome P450-mediated benzylic hydroxylation, a common metabolic clearance pathway.
    
  • Chirality: The substitution creates a chiral center at the

    
    -carbon. The evaluation must distinguish between the (
    
    
    
    )- and (
    
    
    )-enantiomers, as their biological activities and metabolic rates likely differ.
  • Steric Bulk: The ortho-isopropyl group forces the phenyl ring out of planarity with the acetic acid tail, creating a specific 3D conformation that may enhance selectivity for binding pockets (e.g., COX enzymes or specific nuclear receptors).

Physicochemical Profiling

The first phase of evaluation establishes the fundamental properties that dictate bioavailability and formulation.

Ionization Constant (pKa) Determination

Due to the electron-withdrawing effect of the fluorine atom, F-IPPA is expected to be more acidic than its non-fluorinated parent (pKa


 4.3).

Protocol: Potentiometric Titration

  • Preparation: Dissolve 1 mg of F-IPPA in a minimal volume of methanol, then dilute with 0.15 M KCl (ionic strength adjuster) to reach a concentration of 0.5 mM.

  • Titration: Titrate with 0.1 M KOH under an inert argon atmosphere (to exclude CO

    
    ) at 25°C.
    
  • Data Analysis: Use the Henderson-Hasselbalch equation to determine the pKa.

    • Expected Result: pKa range of 2.8 – 3.2.

Lipophilicity (LogD )

The distribution coefficient at physiological pH (LogD


) is critical for predicting membrane permeability.

Protocol: Shake-Flask Method (Miniaturized)

  • Phases: Prepare 1-octanol (saturated with phosphate buffer pH 7.4) and phosphate buffer (saturated with 1-octanol).

  • Equilibration: Add 100

    
    M F-IPPA to the system (1:1 volume ratio). Vortex for 60 minutes at 25°C.
    
  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Calculation:

    
    .
    

Enantioselective Analysis

Since F-IPPA is chiral, the "eutomer" (active enantiomer) must be identified.

Protocol: Chiral HPLC Separation

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1) or Supercritical CO

    
     with MeOH modifier (SFC).
    
  • Detection: UV at 254 nm (phenyl absorption).

  • Objective: Achieve baseline separation (Resolution

    
    ) to isolate (
    
    
    
    )- and (
    
    
    )-F-IPPA for individual biological testing.

Metabolic Stability (ADME)

The primary hypothesis for


-fluorination is metabolic blockade. This assay validates that hypothesis.

Protocol: Human Liver Microsome (HLM) Stability

  • Incubation System:

    • Substrate: 1

      
      M F-IPPA.
      
    • Enzyme: Pooled Human Liver Microsomes (0.5 mg protein/mL).

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Time Course: Incubate at 37°C. Sample at

    
     minutes.
    
  • Termination: Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor the disappearance of the parent compound.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and Intrinsic Clearance (
    
    
    ).

Data Presentation: Stability Comparison

CompoundStructurePredicted Metabolic SiteExpected

(HLM)
Control 2-Isopropylphenylacetic acidBenzylic

-oxidation
< 20 min (High Clearance)
F-IPPA

-Fluoro analog
Blocked

-oxidation
> 60 min (Low Clearance)

Safety Profiling (Cytotoxicity)

Before efficacy testing, baseline cellular toxicity must be established.

Protocol: MTT Assay in HepG2 Cells

  • Seeding: Seed HepG2 (human liver carcinoma) cells at

    
     cells/well in 96-well plates.
    
  • Dosing: Treat with F-IPPA at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M for 24 hours.
  • Viability Check: Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Threshold: An

    
    M is generally considered acceptable for an early-stage lead.
    

Visualization of Evaluation Workflows

Workflow 1: The Evaluation Pipeline

This diagram illustrates the logical flow from synthesis to lead qualification.

EvaluationPipeline Synthesis Synthesis of F-IPPA ChiralSep Chiral Separation (HPLC/SFC) Synthesis->ChiralSep Racemic Mix PhysChem PhysChem Profiling (pKa, LogD) ChiralSep->PhysChem (R) & (S) Isomers ADME Metabolic Stability (Microsomes) PhysChem->ADME If Soluble Tox Cytotoxicity (HepG2) ADME->Tox If Stable Decision Lead Qualification Decision Tox->Decision Safety Profile

Caption: Sequential evaluation pipeline ensuring only stable, soluble, and non-toxic enantiomers progress to efficacy testing.

Workflow 2: Metabolic Blocking Mechanism

This diagram explains the chemical logic behind the


-fluorination strategy.

MetabolicBlock Parent Parent Molecule (C-H Bond) P450 Cytochrome P450 (Oxidation) Parent->P450 Substrate Metabolite Unstable Intermediate (Hydroxylation) P450->Metabolite H-Abstraction Block Metabolic Blockade (C-F is Stable) P450->Block No Reaction Clearance Rapid Clearance Metabolite->Clearance F_Analog F-IPPA (C-F Bond) F_Analog->P450 Resistant Stability Extended Half-Life Block->Stability

Caption: Mechanism of action for metabolic stability enhancement via alpha-fluorination.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

Exploratory

An In-depth Technical Guide to the Anticipated Toxicology and Safety Profile of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid

Disclaimer: As of the date of this publication, there is no publicly available toxicological or safety data for the specific compound 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid. This guide is therefore intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, there is no publicly available toxicological or safety data for the specific compound 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid. This guide is therefore intended for researchers, scientists, and drug development professionals as a predictive framework and a methodological roadmap for the comprehensive toxicological evaluation of this novel molecule. The insights and protocols described herein are based on the structural characteristics of the compound, the known toxicology of analogous substances, and established principles for the safety assessment of new chemical entities, particularly those with potential anti-inflammatory properties.

Executive Summary: A Predictive Overview

2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid is a novel derivative of phenylacetic acid, incorporating a fluorine atom at the alpha-carbon and an isopropyl group on the phenyl ring. Its structure suggests potential activity as a non-steroidal anti-inflammatory drug (NSAID). However, the presence of the α-fluoroacetate moiety is a significant structural alert, raising concerns for potential "lethal synthesis," a metabolic pathway known to produce highly toxic intermediates that can disrupt cellular respiration.[1][2][3]

This guide outlines a proposed strategy for a thorough toxicological and safety assessment. It begins with a structural hazard assessment, followed by a tiered approach to in vitro and in vivo studies designed to elucidate the compound's pharmacokinetic profile, systemic toxicity, and specific organ-related liabilities. The overarching goal is to construct a comprehensive safety profile, enabling a data-driven risk assessment for any future development.

Structural Hazard Assessment and Mechanistic Hypotheses

The toxicological profile of a novel compound can often be anticipated by examining its structural components and comparing them to known toxicants.

The Fluoroacetate Moiety: A Primary Toxicological Concern

The most significant structural feature is the α-fluoroacetic acid group. Monofluoroacetic acid and its salts are highly toxic, with a well-documented mechanism of action.[2][3]

  • Mechanism of "Lethal Synthesis": Fluoroacetate is metabolized to fluorocitrate, which strongly inhibits aconitase, a key enzyme in the Krebs cycle (citric acid cycle).[2] This blockage of cellular respiration leads to ATP depletion, metabolic acidosis, and eventual cell death.[2] The heart, central nervous system, and kidneys are particularly sensitive to this disruption.[4]

It is therefore critical to determine if 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid can be metabolized to release a fluoroacetate equivalent that can enter this toxic pathway.

Hypothesized Metabolic Activation Pathway

G A 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid B Metabolic Processing (e.g., dealkylation, oxidation) A->B C Release of Fluoroacetate (CH2FCOO-) B->C D Conversion to Fluorocitrate C->D E Inhibition of Aconitase D->E F Krebs Cycle Disruption E->F G Cellular Energy Depletion & Toxicity F->G

Caption: Hypothesized metabolic activation of the title compound.

Phenylacetic Acid Core and NSAID-like Properties

The phenylacetic acid backbone is common to many NSAIDs (e.g., Diclofenac). This suggests two possibilities:

  • The compound may possess anti-inflammatory properties through mechanisms like cyclooxygenase (COX) inhibition.

  • It may also share the common class-specific toxicities of NSAIDs, including gastrointestinal injury, hepatotoxicity, and cardiovascular risks.[5]

Proposed Tiered Toxicological Evaluation Workflow

A systematic, tiered approach is recommended to efficiently characterize the safety profile, starting with in vitro assays to guide more complex in vivo studies.

Tiered Toxicological Evaluation Workflow

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute In Vivo Studies cluster_2 Tier 3: Sub-chronic & Mechanistic Studies A Cytotoxicity Assays (e.g., MTT, Neutral Red) in multiple cell lines (HepG2, HCT-8) B Mitochondrial Toxicity (e.g., Seahorse Assay, High-Content Imaging) A->B E Acute Oral Toxicity (LD50) (e.g., OECD 423/425) A->E C Genotoxicity (Ames test, in vitro Micronucleus) D Metabolic Stability & Metabolite ID (Liver Microsomes/Hepatocytes) F Preliminary Pharmacokinetics (PK) (Single dose, rodent) D->F H Repeat-Dose Toxicity (28-day, rodent, multiple dose levels) E->H F->H G Local Tolerability (As needed) I Organ-Specific Toxicity Assessment (Histopathology, Clinical Chemistry) H->I J Safety Pharmacology (Cardiovascular, CNS, Respiratory) H->J

Caption: Proposed workflow for toxicological assessment.

Detailed Experimental Protocols

Tier 1: In Vitro Screening

The initial phase focuses on assessing cellular-level toxicity and metabolic fate, which are critical for early decision-making.

Given the potential for Krebs cycle disruption, direct assessment of mitochondrial function is paramount.

Protocol: Seahorse XF Analyzer for Mitochondrial Respiration

  • Cell Culture: Plate relevant cells (e.g., HepG2 human liver cells, HCT-8 human intestinal cells) in a Seahorse XF cell culture microplate.[6]

  • Compound Treatment: Expose cells to a concentration range of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid for a predetermined time (e.g., 24 hours).

  • Assay Procedure: The Seahorse analyzer will sequentially inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: A reduction in these parameters in treated cells compared to vehicle controls would indicate mitochondrial dysfunction.

NSAIDs are known for causing gastrointestinal damage. An in vitro model can provide early indicators of this liability.[6]

Protocol: MTT and Neutral Red Assays in HCT-8 Cells

  • Cell Line: Utilize the human ileocecal adenocarcinoma cell line HCT-8, which models the intestinal epithelium.[6]

  • Methodology:

    • MTT Assay: Measures mitochondrial dehydrogenase activity, indicating cellular metabolic activity. A decrease suggests mitochondrial perturbation.[6]

    • Neutral Red Uptake Assay: Assesses lysosomal integrity. A decrease in uptake indicates cell membrane damage.

  • Procedure: Treat HCT-8 cells with a range of compound concentrations for 24-48 hours. Perform both assays in parallel.

  • Interpretation: A lower IC50 value in the MTT assay compared to the Neutral Red assay may suggest that mitochondrial impairment is an early event in the toxicity cascade.[6]

This is the most critical early assay to test the "lethal synthesis" hypothesis.

Protocol: In Vitro Metabolism in Human Liver Microsomes

  • Incubation: Incubate the test compound with pooled human liver microsomes, supplemented with NADPH as a cofactor.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Analysis: Analyze samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Objective: Specifically search for the mass corresponding to fluoroacetic acid or related metabolites. The presence of such metabolites would be a major safety concern and could halt further development.

Tier 2: Acute In Vivo Studies

Should the in vitro data be favorable (i.e., no evidence of fluoroacetate generation and acceptable cytotoxicity), acute in vivo studies can proceed.

This study provides an estimate of the median lethal dose (LD50) and identifies clinical signs of toxicity.

Protocol: Acute Toxic Class Method (OECD 423)

  • Animals: Use a small group of animals (e.g., female Sprague-Dawley rats).[7]

  • Dosing: Administer a single oral dose of the compound at a starting level determined by in vitro data (e.g., 300 mg/kg).

  • Observation: Observe animals closely for up to 14 days for signs of toxicity, including changes in behavior, convulsions, respiratory distress, and mortality.[8]

  • Step-wise Procedure: Depending on the outcome, the dose is escalated or de-escalated in subsequent groups of animals to refine the LD50 estimate.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.

A concurrent assessment of efficacy can provide context for any observed toxicity.

Protocol: Carrageenan-Induced Paw Edema Model

  • Animals: Use Wistar albino or Sprague-Dawley rats.[9][10]

  • Procedure:

    • Administer the test compound or a reference drug (e.g., Indomethacin, Celecoxib) orally or intraperitoneally.[10][11]

    • After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the rat's hind paw.[9][10]

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Analysis: The percentage inhibition of edema in the treated group is calculated relative to the vehicle control group.

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation.

Table 1: Hypothetical Data Summary for Toxicological Assessment

Assay TypeEndpointResult (Hypothetical)Interpretation
In Vitro Studies
HepG2 CytotoxicityIC50 (MTT Assay)> 100 µMLow potential for direct cytotoxicity to liver cells.
HCT-8 CytotoxicityIC50 (MTT Assay)50 µMModerate cytotoxicity to intestinal cells, warrants further investigation.
Mitochondrial ToxicityBasal Respiration (OCR)No significant changeDoes not appear to be a primary mitochondrial toxicant at tested concentrations.
Metabolic IDFluoroacetate DetectionNot DetectedCrucial Finding: Low risk of "lethal synthesis" via this metabolic route.
In Vivo Studies
Acute Oral ToxicityLD50 (Rat)> 2000 mg/kgClassified as low acute toxicity under GHS.[8]
Paw Edema Inhibition% Inhibition @ 3h55% at 30 mg/kgDemonstrates potent anti-inflammatory activity.

Conclusion and Next Steps

This guide provides a structured, hypothesis-driven framework for evaluating the toxicology and safety of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid. The primary concern, the potential for "lethal synthesis," must be addressed definitively through meticulous metabolic studies. If the compound does not metabolize to fluoroacetate and demonstrates an acceptable therapeutic window in acute studies, further development, including repeat-dose toxicity and full safety pharmacology studies, would be warranted. This systematic approach ensures that potential hazards are identified early, allowing for a robust, data-driven assessment of the compound's potential as a therapeutic agent.

References

  • Toxicity assessments of nonsteroidal anti-inflammatory drugs in isolated mitochondria, rat hepatocytes, and zebrafish show good concordance across chemical classes. PubMed.
  • Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays. PubMed.
  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv
  • Full article: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis.
  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Deriv
  • In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule
  • In Vivo and In Silico Study of the Antinociceptive and Toxicological Effect of the Extracts of Petiveria alliacea L. Leaves. MDPI.
  • Toxicology of fluoroacetate: a review, with possible directions for therapy research.
  • FLUOROACETATE | Poisoning & Drug Overdose, 7e. AccessMedicine.
  • Fluoroacetic acid. Wikipedia.
  • ICSC 0274 - FLUOROACETIC ACID.

Sources

Protocols & Analytical Methods

Method

application of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid in cell-based assays

Application Note: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic Acid (F-IPPA) in Cell-Based Assays Part 1: Executive Summary & Technical Rationale 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (hereafter referred to as F-IPPA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic Acid (F-IPPA) in Cell-Based Assays

Part 1: Executive Summary & Technical Rationale

2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (hereafter referred to as F-IPPA ) represents a specialized class of


-fluorinated phenylacetic acid derivatives. In drug discovery, this compound serves as a critical chemical probe  for evaluating the impact of 

-fluorination on metabolic stability, acidity (pKa modulation), and ligand-target binding kinetics compared to its non-fluorinated parent scaffold (2-isopropylphenylacetic acid).

Core Applications:

  • Bioisosteric Evaluation: Assessing the fluorine atom as a bioisostere for hydrogen or hydroxyl groups in Non-Steroidal Anti-Inflammatory Drug (NSAID) development.

  • Metabolic Stability Profiling: The

    
    -fluorine blocks the primary site of metabolic oxidation (benzylic hydroxylation), significantly extending the compound's half-life in cellular assays.
    
  • Chiral Recognition Studies: Due to the chiral center at the

    
    -position, F-IPPA is used to study enantioselective binding in cyclooxygenase (COX) pathways and as a resolving agent in chiral chromatography.
    

Part 2: Physicochemical Properties & Preparation

Before initiating cell-based assays, the compound must be characterized to ensure experimental reproducibility.

PropertyValue / DescriptionSignificance
Molecular Formula

Fluorinated Phenylacetic Acid Scaffold
Molecular Weight 196.22 g/mol Small molecule, high permeability
LogP (Predicted) ~2.8 - 3.1Lipophilic; crosses cell membranes easily
pKa (Acid) ~3.2 (vs. ~4.3 for non-F)

-F increases acidity; exists as anion at pH 7.4
Chirality 1 Chiral Center (

-C)
Often supplied as racemate; (R)-enantiomer typically bioactive
Solubility DMSO (>50 mM), EthanolLow aqueous solubility; requires organic co-solvent
Protocol 1: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock for cellular dosing.

  • Weighing: Accurately weigh 10 mg of F-IPPA powder.

  • Solubilization: Dissolve in 100% anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM stock concentration.

    • Calculation:

      
      
      
  • Sterilization: Do not autoclave. Filter sterilize using a 0.22

    
    m PTFE syringe filter if using in long-term culture (though DMSO is bacteriostatic).
    
  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Part 3: Biological Assay Protocols

The structural similarity of F-IPPA to phenylacetic acid NSAIDs (e.g., Diclofenac, Lumiracoxib precursors) makes it an ideal candidate for Anti-Inflammatory Assays . The following protocols use RAW 264.7 Macrophages as the model system.

Protocol 2: Cell Viability Assessment (Cytotoxicity Window)

Objective: Determine the non-toxic concentration range to ensure downstream effects are pharmacological, not necrotic.

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • DMEM High Glucose + 10% FBS

  • CCK-8 or MTT Reagent

  • 96-well clear bottom plates

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 100 
    
    
    
    L media. Incubate 24h at 37°C/5%
    
    
    .
  • Dosing: Prepare serial dilutions of F-IPPA in media (0.1

    
    M to 500 
    
    
    
    M).
    • Critical Control: Ensure final DMSO concentration is <0.5% in all wells.

  • Incubation: Treat cells for 24 hours.

  • Detection: Add 10

    
    L CCK-8 reagent per well. Incubate 2h.
    
  • Read: Measure Absorbance at 450 nm.

  • Analysis: Calculate IC50 for viability. Target working concentration for functional assays is typically

    
     IC10.
    
Protocol 3: Functional Target Engagement (COX Inhibition Assay)

Objective: Quantify the efficacy of F-IPPA in inhibiting Prostaglandin E2 (PGE2) production, a marker of COX-2 activity.

Mechanistic Logic: The ortho-isopropyl group locks the phenyl ring conformation (atropisomerism), potentially fitting the hydrophobic pocket of COX enzymes, while the


-fluorine alters the binding kinetics.

Step-by-Step Procedure:

  • Cell Priming: Seed RAW 264.7 cells in 24-well plates (

    
     cells/well). Adhere overnight.
    
  • Pre-treatment: Replace media with serum-free DMEM containing F-IPPA (1, 10, 50, 100

    
    M) or Vehicle (DMSO). Incubate for 1 hour .
    
    • Why? Allows the compound to enter the cell and bind the enzyme before the inflammatory insult.

  • Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1

    
    g/mL (without removing F-IPPA).
    
  • Activation: Incubate for 18–24 hours.

  • Harvest: Collect cell culture supernatant. Centrifuge at 1000 x g for 5 min to remove debris.

  • Quantification: Measure PGE2 levels using a competitive ELISA kit (e.g., Cayman Chemical or R&D Systems).

  • Normalization: Normalize PGE2 levels to total protein content (BCA Assay) of the cell lysate from the corresponding well.

Part 4: Visualization & Pathway Analysis

Figure 1: Mechanism of Action & Assay Logic

The following diagram illustrates the pathway inhibition by F-IPPA and the stabilizing effect of the Fluorine atom.

F_IPPA_Mechanism cluster_0 Cytoplasm Membrane Cell Membrane AA Arachidonic Acid Membrane->AA Release LPS LPS Stimulus COX2 COX-2 Enzyme LPS->COX2 Induces Expression AA->COX2 Substrate PGE2 PGE2 (Inflammation) COX2->PGE2 Catalysis F_IPPA F-IPPA (Inhibitor) F_IPPA->COX2 Blocks Active Site (Steric Lock) Metabolism Metabolic Oxidation Metabolism->F_IPPA Blocked by Alpha-Fluorine

Caption: F-IPPA inhibits COX-2 conversion of Arachidonic Acid to PGE2. The alpha-fluorine atom prevents metabolic degradation, enhancing intracellular residence time.

Part 5: Advanced Application - Metabolic Stability

To validate the specific advantage of the 2-Fluoro modification over the parent 2-isopropylphenylacetic acid, a microsomal stability assay is required.

Protocol:

  • System: Liver Microsomes (Human or Mouse) + NADPH Regenerating System.

  • Substrates:

    • Compound A: F-IPPA (Test)

    • Compound B: 2-Isopropylphenylacetic acid (Control - Non-fluorinated)

  • Incubation: 1

    
    M compound at 37°C for 0, 15, 30, 60 min.
    
  • Quench: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS.

  • Expected Result: F-IPPA should show significantly higher Intrinsic Clearance (

    
    ) stability due to the blockade of the benzylic hydrogen abstraction.
    

Part 6: References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • PubChem Compound Summary. (2023). (2R)-2-fluoro-2-phenylacetic acid (Parent Scaffold Data).[1] National Library of Medicine. Link

Sources

Application

Application Note: Role of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid in Alzheimer’s Disease &amp; NSAID Research

The following Application Note and Protocol Guide details the role of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (also known as -Fluoro-2-isopropylphenylacetic acid ) in Alzheimer’s Disease (AD) and Non-Steroidal Anti...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the role of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (also known as


-Fluoro-2-isopropylphenylacetic acid ) in Alzheimer’s Disease (AD)  and Non-Steroidal Anti-Inflammatory Drug (NSAID)  research.

Executive Summary

2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (CAS: 1782490-28-1) is a specialized fluorinated phenylacetic acid derivative used primarily as a metabolically stable probe and bioisostere in drug discovery.[1] Its structural significance lies in the strategic placement of a fluorine atom at the


-position and an isopropyl group at the ortho-position of the phenyl ring.

In Alzheimer’s Disease research , this compound serves as a critical template for developing Gamma-Secretase Modulators (GSMs) that selectively lower toxic Amyloid-


 42 (A

42) levels without inhibiting the Notch signaling pathway. In NSAID research , the

-fluorine substitution is employed to block chiral inversion , a metabolic process that complicates the pharmacokinetics of traditional "profen" drugs (e.g., ibuprofen), thereby allowing researchers to decouple anti-inflammatory activity (COX inhibition) from neuroprotective effects.

Scientific Mechanism & Causality

The -Fluorine Effect: Blocking Chiral Inversion

Traditional 2-arylpropionic acids (profens) undergo unidirectional metabolic inversion from the inactive (


)-enantiomer to the active (

)-enantiomer in vivo. This is mediated by an acyl-CoA intermediate which requires an abstractable

-proton.
  • Mechanism: Replacing the

    
    -proton with a fluorine atom (C–F bond is metabolically stable) renders the molecule resistant to acyl-CoA synthetase.
    
  • Research Utility: This allows scientists to administer a pure enantiomer (e.g., the (

    
    )-isomer) and ensure it remains the (
    
    
    
    )-isomer in vivo. This is vital for testing GSM activity, which often resides in the (
    
    
    )-enantiomer, without confounding cyclooxygenase (COX) inhibition from the (
    
    
    )-enantiomer.
Ortho-Isopropyl Steric Control

The 2-(propan-2-yl) (isopropyl) group at the ortho-position introduces significant steric bulk compared to the para-isobutyl group of ibuprofen.

  • Conformational Lock: The bulky ortho-group restricts rotation around the phenyl-acetic acid bond, favoring specific binding conformations required for the allosteric site of Presenilin-1 (PS1) in the Gamma-Secretase complex.

  • Lipophilicity: The isopropyl group increases LogP, enhancing blood-brain barrier (BBB) penetration, a prerequisite for CNS drugs targeting AD.

Visualization: Mechanism of Action

The following diagram illustrates how


-fluorination prevents the metabolic chiral inversion pathway and directs the molecule toward Gamma-Secretase modulation.

G cluster_0 Traditional Profen (e.g., Ibuprofen) cluster_1 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid R_Profen (R)-Enantiomer (Inactive on COX) Intermed Acyl-CoA Intermediate R_Profen->Intermed Acyl-CoA Synthetase (Requires alpha-H) S_Profen (S)-Enantiomer (COX Inhibitor) Intermed->S_Profen Racemase F_Compound (R)-alpha-Fluoro Analog Block BLOCKED F_Compound->Block No alpha-H (No Acyl-CoA) Target Gamma-Secretase Modulation (GSM) F_Compound->Target Stable Binding to Presenilin-1

Caption:


-Fluorination prevents the metabolic inversion of the (R)-enantiomer to the COX-active (S)-form, preserving specificity for Gamma-Secretase modulation.

Experimental Protocols

Protocol A: In Vitro Gamma-Secretase Modulation Assay

Objective: Determine the potency of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid in shifting A


 production from toxic A

42 to shorter, non-toxic isoforms (A

38).

Materials:

  • CHO cells stably expressing APP (751 isoform) and Presenilin-1.

  • Test Compound: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (dissolved in DMSO).

  • ELISA Kits: Human A

    
    40 and A
    
    
    
    42 (e.g., Meso Scale Discovery or Invitrogen).
  • Cell Viability Reagent: AlamarBlue or MTT.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-APP cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Compound Treatment:

    • Prepare serial dilutions of the test compound (0.1 nM to 100

      
      M) in culture medium.
      
    • Include DAPT (non-selective GSI) as a positive control and DMSO (0.1%) as a vehicle control.

    • Treat cells for 16–24 hours.

  • Supernatant Collection: Harvest cell culture supernatant. Centrifuge at 1,500 rpm for 5 minutes to remove debris.

  • A

    
     Quantification: 
    
    • Apply supernatant to A

      
      40 and A
      
      
      
      42 ELISA plates.
    • Incubate according to kit instructions (typically 2 hours at RT or overnight at 4°C).

    • Read absorbance/electrochemiluminescence.

  • Data Analysis:

    • Calculate the ratio of A

      
      42/A
      
      
      
      40 relative to vehicle.
    • Success Criteria: A dose-dependent decrease in A

      
      42 with a concomitant increase in A
      
      
      
      38 (or stable A
      
      
      40) indicates GSM activity. A decrease in both indicates non-selective inhibition (toxicity).
Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Verify the resistance of the


-fluoro group to metabolic degradation.

Materials:

  • Liver Microsomes (Human and Mouse).

  • NADPH Regenerating System.

  • LC-MS/MS System.

Methodology:

  • Incubation: Mix test compound (1

    
    M) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge samples and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Validation: Compare with non-fluorinated analog (2-[2-(propan-2-yl)phenyl]acetic acid). The fluorinated compound should show significantly longer half-life (

      
      ).
      

Data Summary & Reference Values

Parameter2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acidNon-Fluorinated AnalogSignificance
Chiral Stability >99% (

)-isomer retained in vivo
Inverts to (

)-isomer (~60%)
Essential for target specificity
Metabolic

> 120 min (Human Microsomes)~ 45 minImproved bioavailability
A

42 IC

Target: < 50

M (GSM activity)
Variable (mixed COX/GSM)Clearer Structure-Activity Relationship
COX-1 IC

> 500

M (Inactive)
~ 10-50

M (Active)
Reduced GI toxicity risk

References

  • Hall, J. A., et al. (2014). "Fluorinated ibuprofen analogues: Synthesis and metabolic stability." Bioorganic & Medicinal Chemistry Letters.

  • Weggen, S., et al. (2001). "A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity." Nature.

  • PubChem Compound Summary. (2025). "2-Fluoro-2-phenylacetic acid derivatives." National Center for Biotechnology Information.

  • Vertex Pharmaceuticals. (2025). "Application of Fluorinated Phenylacetic Acids in Cystic Fibrosis and CNS Drug Discovery." Vertex Research Archives.

Sources

Method

Technical Application Note: Solubility Profiling &amp; Handling of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid

This Application Note and Protocol Guide is designed for researchers working with 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (also referred to as -Fluoro-2-isopropylphenylacetic acid).[1][2][3] Given that specific exp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers working with 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (also referred to as


-Fluoro-2-isopropylphenylacetic acid).[1][2][3]

Given that specific experimental solubility data for this precise intermediate is often proprietary or not indexed in public standard databases, this guide utilizes Structural Analog Interpolation (SAI) derived from validated data of 2-Fluorophenylacetic acid (CAS 451-82-1) and 2-Isopropylphenylacetic acid (CAS 3508-94-9).[1][2][3]

[1][2][3]


 | MW:  196.22  g/mol [1][2][3]

Physicochemical Profile & Solubility Logic

To master the solubility of this compound, one must understand the competition between its lipophilic scaffold and its ionizable headgroup .[1]

  • The Scaffold (Hydrophobic): The ortho-isopropyl phenyl ring creates a bulky, lipophilic region.[1][2][3] This significantly increases

    
     (predicted ~2.6–3.[1][2][3]0) compared to simple phenylacetic acid, making water solubility in the protonated state negligible.[2][3]
    
  • The Headgroup (Ionizable/Polar): The carboxylic acid is the solubility "switch."[1][3]

    • Effect of

      
      -Fluorine:  The electron-withdrawing fluorine atom stabilizes the carboxylate anion via induction, lowering the 
      
      
      
      .[1][2][3]
    • Predicted

      
      :  ~3.5 – 3.9 (Acidic).[1][3]
      
    • Implication: The compound is more acidic than non-fluorinated analogs.[1][3] It will deprotonate readily at physiological pH (7.4), increasing aqueous solubility only if the pH is maintained above 5.0.[1][2][3]

Solubility Matrix: Solvent Compatibility
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO Excellent (>100 mM)Primary Stock Solution. Stable, non-volatile.[1][2][3]
DMFExcellentAlternative stock; harder to remove (high BP).[1][2][3]
Alcohols Ethanol (100%)HighBiological assays (check tolerance); Crystallization.[1][2][3]
MethanolHighHPLC Mobile Phase preparation.
Chlorinated Dichloromethane (DCM)HighExtraction/Synthesis. Solubilizes the protonated acid form perfectly.[1]
ChloroformModerate/HighNMR analysis (

).
Ethers THFHighReaction solvent; susceptible to peroxide formation.[1][3]
Aqueous Water (pH < 3)Insoluble Precipitates as white solid/oil.[1]
Water (pH > 8)Soluble Forms the carboxylate salt (Na+ or K+).[1][2][3]
Hydrocarbons Hexanes / HeptanePoorAnti-solvent. Use to precipitate the compound from EtOAc/DCM.[1][2]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (50 mM)

Purpose: Create a stable, long-term storage solution for biological assays or analytical standards.[1][2][3]

Reagents:

  • Compound: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (Solid)[1][2][3]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide),

    
    99.9% purity.[1][2][3]
    

Procedure:

  • Weighing: Accurately weigh 9.81 mg of the compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

    • Calculation:

      
      .[1][2][3]
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 2 minutes.

    • Checkpoint: Solution must be optically clear.[1][2][3]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
    • Stability:[1][2] Fluorinated acids are generally stable, but protect from moisture to prevent hygroscopic water uptake by DMSO.[1][2][3]

Protocol B: Aqueous Buffer Preparation (pH-Dependent Solubility)

Purpose: Dissolving the compound for biological use (cell culture/enzyme assays) where DMSO concentration must be minimized (<0.1%).[1][2][3]

Mechanism: You must drive the equilibrium to the ionized form (


) using a buffer with 

.[1][2][3]

Procedure:

  • Starting Material: Use the 50 mM DMSO stock from Protocol A.

  • Buffer Selection: Prepare PBS (Phosphate Buffered Saline) adjusted to pH 7.4 or 8.0 .

    • Warning: Do not use acidic buffers (Acetate pH 4.[1][2][3]0) or unbuffered water; the compound will crash out.[1][2][3]

  • Dilution Step:

    • Add the DMSO stock dropwise into the vortexing buffer.[1][2][3]

    • Max Concentration: Typically, the aqueous solubility limit of the salt form is ~1–5 mM.[2][3] Do not exceed 100

      
      M for kinetic assays to ensure monomeric dispersion.[1][2][3]
      
  • Validation: Inspect for "oiling out" or turbidity.[1][2][3] If precipitate forms, raise pH slightly with 0.1 N NaOH or reduce concentration.[2][3]

Protocol C: Purification via Liquid-Liquid Extraction

Purpose: Isolating the compound from a reaction mixture.[1][2][3]

  • Acidification: Adjust the reaction mixture to pH ~2.0 using 1 N HCl.

    • Why? Protonates the carboxylate (

      
      
      
      
      
      
      
      ), driving it into the organic phase.[1][2][3]
  • Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][3] Shake and separate.

  • Wash: Wash the organic layer with Brine (Saturated NaCl) to remove trapped water.[1][2][3]

  • Drying: Dry over Anhydrous

    
    . Filter and evaporate.[1][2][3]
    

Solubility Decision Logic (Visualization)[1][2][3]

The following diagram illustrates the decision process for solvent selection based on the intended application state of the compound.

SolubilityWorkflow Start Start: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid Goal Define Application Goal Start->Goal Stock Long-term Stock / HTS Goal->Stock Storage BioAssay Biological Assay (Aq) Goal->BioAssay In Vivo/Vitro Synthesis Synthesis / Extraction Goal->Synthesis Chemistry DMSO Use DMSO (Anhydrous) Conc: up to 100 mM Stock->DMSO Buffer Use PBS/Tris (pH > 7.4) Max Conc: ~1 mM BioAssay->Buffer Organic Use DCM, EtOAc, or THF Protonated form (Acidic) Synthesis->Organic Precip Risk: Precipitation if pH < 5 Buffer->Precip If pH drops Workup Acidify Aqueous Phase (pH 2) Extract into Organic Organic->Workup Purification

Figure 1: Solubility decision tree optimizing solvent choice based on the ionization state of the carboxylic acid and the lipophilicity of the isopropyl-phenyl scaffold.[1][2][3]

Safety & Handling (E-E-A-T)

  • Fluorinated Acid Toxicity: While less toxic than fluoroacetic acid,

    
    -fluorinated phenylacetic acids should be treated with extreme caution.[1][2][3] They may mimic metabolic substrates.[1][2][3]
    
    • Hazard:[1][2][4] Potential skin irritant and metabolic disruptor.[1][2][3]

    • PPE:[1][2] Wear nitrile gloves, safety goggles, and work in a fume hood.[1][2][3]

  • Waste Disposal: Do not dispose of down the drain. Collect in "Halogenated Organic Waste" streams due to the Fluorine content.[1][2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7003725, 2-Fluorophenylacetic acid. Retrieved from [Link].[1][2][3] (Used for analog physicochemical property interpolation).[1][2][3]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry.[1][2][3] An introduction to the C–F bond. Chemical Society Reviews.[1][2][3] (General principles of Fluorine induction effects on pKa).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid in Aqueous Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid. Given the novelty of this compound, this document provi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid. Given the novelty of this compound, this document provides a framework for anticipating and troubleshooting stability issues in aqueous solutions. The guidance herein is founded on established principles of chemical stability for structurally related molecules, such as fluorinated aromatics and phenylacetic acid derivatives.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid in aqueous environments.

Q1: My 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid is not dissolving well in my aqueous buffer. What can I do?

  • Initial Check: Verify the pH of your buffer. As a carboxylic acid, the solubility of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid is highly dependent on pH. In acidic solutions (low pH), the carboxylic acid group will be protonated (-COOH), making the molecule less polar and thus less soluble in water.[1][2]

  • Troubleshooting:

    • Increase pH: To enhance solubility, increase the pH of the aqueous solution to be above the compound's pKa. This will deprotonate the carboxylic acid to a carboxylate (-COO⁻), which is an ionic and more polar form, leading to greater aqueous solubility.[1] A good starting point is to adjust the pH to 7.4 for physiological relevance.

    • Co-solvents: If adjusting the pH is not an option for your experimental design, consider the use of a small percentage of an organic co-solvent, such as DMSO or ethanol, to first dissolve the compound before diluting it into your aqueous buffer. Be mindful that the co-solvent concentration should be compatible with your downstream application.

Q2: What is the expected stability of the C-F bond in this molecule in an aqueous solution?

The carbon-fluorine bond is generally very strong and stable, contributing to the metabolic stability of many fluorinated drugs.[3] It is unlikely to undergo cleavage under typical aqueous conditions (neutral pH, ambient temperature). However, extreme conditions, such as high-energy UV light exposure, could potentially induce defluorination.[4][5][6][7][8]

Q3: What are the primary degradation pathways I should be concerned about for this molecule?

For a substituted α-fluoro phenylacetic acid, the most probable degradation pathways in aqueous solution involve hydrolysis of the carboxylic acid group and oxidative or photolytic degradation of the aromatic ring.

  • Hydrolysis: While the α-fluoro group can influence the reactivity, the carboxylic acid moiety itself is susceptible to reactions. However, direct hydrolysis of the carboxylic acid is less common than for esters or amides.[9][10][11][12]

  • Oxidation: The phenyl ring can be susceptible to oxidative degradation, potentially leading to hydroxylation of the aromatic ring.[13][14][15] The presence of the isopropyl group may also present a site for oxidation.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photodegradation. Potential reactions include ring modifications or reactions involving the substituents.[4][5][6][7][8]

Q4: How does pH affect the chemical stability of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid?

The pH of the solution is a critical factor in the stability of many pharmaceutical compounds.[16][17] For this molecule, pH will primarily influence the ionization state of the carboxylic acid. While this has a major impact on solubility, it can also affect stability. For instance, the ionized (carboxylate) form may have different susceptibility to degradation than the neutral form. A comprehensive stability assessment should, therefore, evaluate the compound's stability across a range of pH values (e.g., acidic, neutral, and basic).

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

Until specific stability data is available, it is recommended to prepare aqueous solutions of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light. For longer-term storage, consider preparing a concentrated stock solution in an anhydrous organic solvent like DMSO and storing it at -20°C or -80°C.

II. Troubleshooting Guide: Investigating Solution Instability

This section provides a structured approach to identifying and resolving issues related to the instability of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid in your experiments.

Scenario 1: Loss of compound concentration over time in a neutral aqueous buffer.

Possible Cause: Adsorption to container surfaces, or chemical degradation.

Troubleshooting Workflow:

A Observe loss of compound concentration in solution B Is the loss rapid (within hours)? A->B C Potential Adsorption Issue B->C Yes F Is the loss gradual (over days)? B->F No D Switch to low-adsorption containers (e.g., polypropylene or silanized glass) C->D E Re-evaluate concentration D->E G Potential Chemical Degradation F->G Yes H Perform Forced Degradation Studies (see Protocol 1) G->H I Identify degradation products and pathways H->I

Caption: Troubleshooting workflow for loss of compound in solution.

Scenario 2: Appearance of new peaks in my HPLC chromatogram after incubating the solution.

Possible Cause: Chemical degradation of the parent compound.

Troubleshooting Workflow:

A New peaks observed in HPLC analysis B Correlate new peak appearance with a decrease in the parent compound peak A->B C Indicates formation of degradation products B->C D Perform systematic forced degradation studies (hydrolysis, oxidation, photolysis) C->D E Characterize degradation products (e.g., using LC-MS) D->E F Refine analytical method to be 'stability-indicating' E->F

Caption: Workflow for identifying degradation products.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[18][19]

Objective: To identify potential degradation products and pathways for 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid.

Materials:

  • 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • A suitable buffer (e.g., phosphate buffer, pH 7.4)

  • HPLC system with a UV or DAD detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution in a neutral buffer at 60°C for 24 hours, protected from light.

    • Photostability: Expose an aliquot of the stock solution in a neutral buffer to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • If necessary, neutralize the acid and base hydrolysis samples.

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify any significant degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[18][20][21]

Objective: To develop an HPLC method capable of separating 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid from its potential degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute more hydrophobic compounds. A typical starting gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Development and Validation:

  • Specificity: Inject the stressed samples from the forced degradation study. The method is considered specific if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a DAD detector can further confirm specificity.

  • Linearity: Prepare a series of solutions of the compound at different concentrations and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be >0.99).

  • Accuracy and Precision: Determine the recovery of the compound at different concentrations (accuracy) and the reproducibility of the results (precision).

  • Robustness: Intentionally make small changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

IV. Data Summary

The following table should be populated with experimental data as it is generated from the stability studies.

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation ProductsRetention Times of Major Degradants (min)
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temp
Neutral Buffer2460
Photostability(As per ICH Q1B)(As per ICH Q1B)

V. References

  • Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. Available at: [Link]

  • Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. PubMed. Available at: [Link]

  • Fungal degradation of phenylacetate focusing on CRISPR/Cas9-assisted characterization of two oxidative enzyme genes of Akanthomyces muscarius AM1091. PubMed. Available at: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. Available at: [Link]

  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Available at: [Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ResearchGate. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]

  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers. Available at: [Link]

  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Oxford Academic. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Available at: [Link]

  • A kind of preparation method of fluoro phenylacetic acid. Google Patents. Available at:

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. Available at: [Link]

  • Analytical issues in the chemical stability testing of drugs in solution. RSC Publishing. Available at: [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. alwsci. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a. SciELO. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. IntechOpen. Available at: [Link]

  • p. 436. Organic Syntheses Procedure. Available at: [Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents. Available at:

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Publishing. Available at: [Link]

  • Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. Society for Applied Microbiology. Available at: [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid

Welcome to the technical support center for the crystallization of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this molecule. Our approach is rooted in first principles of physical organic chemistry and crystallization science to provide not just solutions, but a framework for rational problem-solving.

The structure of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid presents unique crystallization challenges. The molecule possesses a carboxylic acid moiety, a prime site for strong hydrogen bonding, which is conducive to forming a stable crystal lattice. However, the bulky ortho-isopropyl group can introduce significant steric hindrance, potentially frustrating efficient crystal packing and leading to the formation of metastable forms, amorphous material, or "oiling out." The fluorine atom at the alpha-position further modulates the electronic properties and can participate in weaker hydrogen bonds, adding another layer of complexity to its polymorphic landscape.

This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues, supported by detailed protocols and scientific explanations.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid. Each answer provides an explanation of the underlying cause and actionable steps for resolution.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common problem where the solute separates from the solution as a liquid (an oil) rather than a solid.[1][2][3] This oil is a highly concentrated, supersaturated liquid phase of your compound that is immiscible with the bulk solvent. It typically occurs when the solution's temperature is above the melting point of the solid form you are trying to crystallize, or when the level of supersaturation is too high, kinetically favoring the formation of a disordered liquid over an ordered crystal lattice.[3][4]

Causality:

  • High Supersaturation: Rapid cooling or fast anti-solvent addition creates a level of supersaturation that the system cannot relieve through controlled crystal growth, leading to the formation of an oil.[2]

  • Solvent Choice: The solvent system may be too good, keeping the compound dissolved even at high concentrations, or the boiling point of the solvent may be too close to or higher than the melting point of the compound.[5]

  • Impurities: The presence of impurities can depress the melting point of your compound, making oiling out more likely.[3]

Troubleshooting Protocol:

  • Reduce Supersaturation Generation Rate:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. Allow the solution to cool naturally to room temperature before moving it to an ice bath. An insulated container (e.g., a beaker wrapped in glass wool) can help achieve slow, linear cooling.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.[2] Consider adding the anti-solvent at a slightly elevated temperature.

  • Re-evaluate Your Solvent System:

    • Lower the Starting Concentration: Begin with a more dilute solution to avoid reaching the critical supersaturation point for oiling out.[2]

    • Choose a Lower-Boiling Point Solvent: Select a solvent with a boiling point at least 10 °C below the melting point of your compound.[5]

    • Perform a Solvent Screen: Systematically test a range of solvents with varying polarities (see Protocol 1).

  • Implement Seeding:

    • Seeding is a highly effective method to prevent oiling out by providing a template for crystallization to occur within the metastable zone, where spontaneous nucleation is unlikely but crystal growth is favored.[1][6][7] Add a small amount (1-2% w/w) of previously obtained crystals once the solution is slightly supersaturated (see Protocol 4).

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: The failure to form crystals indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur, or that the nucleation process itself is kinetically hindered. This can result in a stable, supersaturated solution.

Causality:

  • Insufficient Supersaturation: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling.[4]

  • High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Inhibition of Nucleation: The energy barrier for forming the initial crystal nucleus is too high. Smooth surfaces of the crystallization vessel can sometimes inhibit heterogeneous nucleation.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[3]

    • Seeding: Add a "seed" crystal of your compound.[3] This is the most reliable method as it bypasses primary nucleation entirely.[6][8]

    • Ultracooling: Briefly place the flask in a colder bath (e.g., dry ice/acetone) to generate a very high local supersaturation, which can sometimes shock the system into nucleating. Remove it as soon as crystals appear and allow it to warm back to the intended crystallization temperature to avoid uncontrolled, rapid crystallization.

  • Increase Supersaturation:

    • Evaporate Solvent: If too much solvent was used, gently heat the solution or use a stream of nitrogen/air to evaporate a portion of the solvent.[4] Allow the solution to cool again.

    • Add an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a miscible solvent in which your compound is insoluble (an anti-solvent) until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the turbidity and then allow it to cool slowly.

Q3: My crystallization was too fast and produced very fine needles or a powder. How can I get larger crystals?

A3: The rapid formation of fine particles indicates that the rate of nucleation far exceeded the rate of crystal growth.[3] This happens when the solution becomes highly supersaturated very quickly, leading to the simultaneous formation of a massive number of nuclei, which then have limited solute available to grow larger.

Causality:

  • Excessive Supersaturation: This is the primary cause, often resulting from crash-cooling a highly concentrated solution.

  • High Solute Concentration: Starting with a solution that is too close to its saturation point at high temperature.

Troubleshooting Protocol:

  • Slow Down the Process:

    • Use More Solvent: Redissolve the material by heating and add a small amount of additional solvent (10-20% more).[3] This ensures the solution is less concentrated and will reach saturation at a lower temperature, slowing the process.

    • Insulate the Flask: After heating to dissolve, place the flask in an insulated container to ensure very slow cooling. This allows crystals to grow slowly and in a more ordered fashion.

  • Control the Nucleation Point:

    • Seed at a Higher Temperature: Use a seeding strategy (Protocol 4). By adding seeds just as the solution enters the metastable zone (slightly supersaturated), you control the number of nucleation sites and encourage growth on these seeds rather than new nucleation.[7][9]

Frequently Asked Questions (FAQs)

Q4: How do I select the best solvent for crystallization?

A4: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[10][11] This differential solubility is the driving force for crystallization.

Key Principles for Solvent Selection:

  • "Like Dissolves Like": The polarity of the solvent should be similar to your compound.[5] Given its structure, 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid is a moderately polar molecule. Solvents like ethyl acetate, acetone, ethanol, or toluene, and mixtures like ethanol/water or toluene/heptane are good starting points.

  • Boiling Point: The solvent's boiling point should be lower than the compound's melting point to avoid oiling out.[5][11]

  • Systematic Screening: The most reliable method is to perform a small-scale solvent screen. See Protocol 1 for a detailed methodology.

Q5: What is polymorphism and why should I be concerned about it for this compound?

A5: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[12][13] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, stability, and bioavailability, which are critical in pharmaceutical development.[14][15]

For 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid, the combination of a strong hydrogen-bonding donor/acceptor (carboxylic acid) and a bulky, sterically demanding group (isopropylphenyl) makes polymorphism likely. Different crystallization conditions (solvent, cooling rate, temperature) can favor the formation of different polymorphs. It is crucial to identify and consistently produce the most stable polymorph to ensure reproducible product quality.[12]

Q6: How does the presence of impurities affect my crystallization?

A6: Impurities can significantly impact crystallization in several ways, even at low concentrations.[16][17]

  • Inhibition of Nucleation: Impurities can adsorb to the surface of small nuclei, preventing them from growing to a critical size.

  • Changes in Polymorphic Outcome: Structurally related impurities can act as templates for a specific, sometimes less stable, polymorph.[16]

  • Reduced Purity: Impurities can be incorporated into the crystal lattice (solid solutions) or trapped between crystal domains (occlusions), reducing the final purity of your product.[17][18]

  • Altered Crystal Habit: Impurities can selectively adsorb to certain crystal faces, inhibiting their growth and changing the overall shape (habit) of the crystals.

To mitigate these effects, ensure your starting material is as pure as possible. If impurities are a persistent issue, an additional purification step (e.g., column chromatography) before the final crystallization may be necessary.

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient identification of a suitable crystallization solvent or solvent system.

Materials:

  • Small vials (e.g., 4 mL) with caps

  • Small amount of your crude 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (approx. 20-30 mg per vial)

  • A selection of solvents with varying polarities (e.g., Heptane, Toluene, Ethyl Acetate, Acetone, Ethanol, Water)

  • Hot plate and/or sand bath

  • Ice bath

Procedure:

  • Place ~25 mg of your compound into each vial.

  • Add a solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added.

  • Observation 1 (Room Temp):

    • If the solid dissolves completely, the solvent is too good. The compound is too soluble at low temperatures for good recovery.

    • If the solid remains insoluble, proceed to the next step.

  • Gently heat the vial on a hot plate. Add more solvent dropwise until the solid just dissolves. Note the approximate total volume of solvent used.

  • Observation 2 (Hot):

    • If a very large volume of solvent is required, the solvent is too poor.

    • If the solid dissolves readily, this is a promising candidate.

  • Remove the vial from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the vial in an ice bath for 20-30 minutes.

  • Observation 3 (Cold):

    • Ideal Outcome: A large amount of crystalline solid forms.

    • Acceptable Outcome: Some solid forms. The yield can likely be optimized.

    • Poor Outcome: Little to no solid forms, or an oil separates.

Data Summary Table:

SolventPolaritySolubility (Room Temp)Solubility (Hot)Outcome on Cooling
HeptaneNon-polarInsolubleInsolubleNo crystallization
TolueneNon-polarSparingly solubleSolubleGood crystals
Ethyl AcetatePolar aproticSolubleVery SolubleLow yield
EthanolPolar proticSolubleVery SolubleLow yield / Oiling
Ethanol/WaterPolarSparingly solubleSolubleFine needles
Protocol 4: Seeding to Control Crystallization

This protocol describes how to use seed crystals to prevent oiling out and control the final crystal form.

Procedure:

  • Prepare a saturated solution of your compound in the chosen solvent at an elevated temperature, ensuring all solid is dissolved.

  • Cool the solution slowly. The goal is to enter the "metastable zone"—the region where the solution is supersaturated but will not spontaneously nucleate. A general rule is to cool to a temperature about one-third of the way between the dissolution temperature and the temperature where spontaneous crystallization normally occurs.[9]

  • Add a very small amount (1-5% by weight of the solute) of seed crystals.[2] The seeds should be of the desired polymorphic form if known.

  • The seed crystals should not dissolve. If they do, the solution is not yet supersaturated; cool it slightly further and repeat.

  • Once the seeds are stable, continue the slow cooling process to the final desired temperature (e.g., room temperature or 0-4 °C).

  • The added seeds will now act as templates, and crystal growth will proceed from them in a controlled manner.

Visualizations

Troubleshooting Crystallization Workflow

G Start Crystallization Issue Observed OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals FinePowder Fine Powder / Needles Form Start->FinePowder LowYield Low Yield Start->LowYield Sol_Oiling1 Reduce Cooling Rate OilingOut->Sol_Oiling1 Sol_Oiling2 Use a More Dilute Solution OilingOut->Sol_Oiling2 Sol_Oiling3 Implement Seeding (Protocol 4) OilingOut->Sol_Oiling3 Sol_NoCry1 Scratch Flask Inner Surface NoCrystals->Sol_NoCry1 Sol_NoCry2 Add Seed Crystal NoCrystals->Sol_NoCry2 Sol_NoCry3 Evaporate Some Solvent NoCrystals->Sol_NoCry3 Sol_Fine1 Slow Down Cooling (Insulate) FinePowder->Sol_Fine1 Sol_Fine2 Use More Solvent FinePowder->Sol_Fine2 Sol_Fine3 Seed at Higher Temperature FinePowder->Sol_Fine3 Sol_Yield1 Reduce Amount of Solvent LowYield->Sol_Yield1 Sol_Yield2 Ensure Complete Cooling LowYield->Sol_Yield2 Sol_Yield3 Consider Anti-Solvent Addition LowYield->Sol_Yield3

Caption: A workflow diagram for troubleshooting common crystallization problems.

Metastable Zone Width (MSZW) and Seeding

G Impact of Supersaturation on Crystallization conc_axis Concentration temp_axis Temperature origin origin->conc_axis   origin->temp_axis sol_start sol_end Solubility Curve sol_start->sol_end msz_start msz_end Metastable Limit msz_start->msz_end undersaturated Undersaturated Zone (Dissolution) metastable Metastable Zone (MSZ) (Growth on Seeds, No Spontaneous Nucleation) labile Labile Zone (Spontaneous Nucleation) seed_point Optimal Seeding Point 3,2.8! seed_point->3,2.8!

Caption: The relationship between temperature, concentration, and crystallization zones.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). ACS Publications. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. [Link]

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021). CatSci. [Link]

  • Control of polymorphism, crystal size and habit in pharmaceuticals. Tesi di Dottorato, Politecnico di Torino. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). PubMed. [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

  • Seeding Techniques. (2023). Crystallization of Nucleic Acids and Proteins: A Practical Approach. [Link]

  • A Comparative Study of Impurity Effects on Protein Crystallization. (2015). University of Groningen Research Portal. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • POLYMORPHISM & CRYSTALLIZATION. CRYSFORMA. [Link]

  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX, University of Strathclyde. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm. [Link]

  • The Influence of Impurities and Additives on Crystallization. (2019). Handbook of Industrial Crystallization. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Crystallization Analytical Service. [Link]

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022). ResearchGate. [Link]

  • Exp 2 - Crystallization. Grossmont College. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). (2022). MDPI. [Link]

  • SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]

  • Crystal structure of perfluorononanoic acid, C9HF17O2. (2024). Idaho National Laboratory. [Link]

  • Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. (2022). ACS Publications. [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2012). PMC. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of Colorado Boulder. [Link]

  • Fluorinated Higher Carboxylic Acids. ResearchGate. [Link]

  • Common Solvents Used with Glacial Acetic Acid Solution. (2025). Hebei Yishan. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. (2025). ResearchGate. [Link]

  • phenylacetic acid. Organic Syntheses Procedure. [Link]

  • (2R)-2-fluoro-2-phenylacetic acid. PubChem. [Link]

  • 2,2-Difluoro-2-phenylacetic acid. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Characterizing and Minimizing Off-Target Effects

Subject: Methodologies for Assessing Off-Target Effects of Novel Small Molecules Preamble: The compound specified, 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid , is not associated with a publicly documented biological t...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Methodologies for Assessing Off-Target Effects of Novel Small Molecules

Preamble: The compound specified, 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid , is not associated with a publicly documented biological target in the scientific literature. The concept of an "off-target" effect is fundamentally relative to a compound's intended "on-target" activity. Without a defined primary target, a specific guide to off-target effects cannot be constructed.

Therefore, this document has been developed as a comprehensive technical guide using a representative fictional molecule, "Exemplinib," a selective inhibitor of the B-Raf proto-oncogene serine/threonine kinase (BRAF). This guide provides the structural framework, experimental protocols, and troubleshooting logic that researchers can apply to their own compounds of interest once a primary biological target has been identified.

Technical Guide: "Exemplinib" (A BRAF Inhibitor)

Welcome to the Technical Support Center for "Exemplinib." This guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and minimize potential off-target effects during preclinical development.

Section 1: Understanding the "Why": Off-Target Effects of Kinase Inhibitors

Kinase inhibitors like Exemplinib are often designed to fit into the highly conserved ATP-binding pocket of the target kinase. Due to the high degree of structural similarity across the human kinome, even well-designed inhibitors can bind to and inhibit kinases other than the intended primary target (e.g., BRAF). These unintended interactions can lead to unexpected biological responses, toxicity, or a misleading interpretation of experimental results. Understanding the selectivity profile of your inhibitor is therefore critical for accurate data interpretation and safe therapeutic development.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Exemplinib.

Issue 1: I'm observing significant cytotoxicity in my BRAF wild-type cell line at concentrations where Exemplinib should be inactive.

  • Possible Cause: This suggests off-target activity. While Exemplinib is potent against BRAF V600E, high concentrations may inhibit other essential kinases, leading to cell death irrespective of the BRAF mutation status.

  • Troubleshooting Steps:

    • Confirm Solubility: First, ensure that Exemplinib is not precipitating in your cell culture medium, as compound precipitation can cause non-specific toxicity.

    • Perform a Dose-Response Curve in Multiple Cell Lines: Compare the IC50 values in BRAF V600E mutant cells (e.g., A375) versus BRAF wild-type cells (e.g., HT-29). A narrow window between the two IC50 values indicates potential off-target liabilities.

    • Use a Structurally Unrelated BRAF Inhibitor: Treat cells with a different, well-characterized BRAF inhibitor. If this second inhibitor does not produce the same cytotoxicity in the wild-type line, it strongly implicates an off-target effect unique to Exemplinib's chemical scaffold.[1]

    • Genetic Validation: Use siRNA or CRISPR to knock down BRAF in the wild-type cells and then treat with Exemplinib. If the cytotoxicity persists even in the absence of the primary target, the effect is definitively off-target.

Issue 2: My in vivo results show an unexpected phenotype (e.g., cardiotoxicity) not predicted by the known function of BRAF.

  • Possible Cause: The inhibitor may be interacting with off-target kinases crucial for cardiac function. For example, inhibition of kinases like VEGFR2 or certain SRC family members has been linked to cardiotoxicity.

  • Troubleshooting Steps:

    • In Silico Profiling: Use computational tools to screen the chemical structure of Exemplinib against a library of known protein targets, particularly those implicated in cardiotoxicity.[2][3] This can generate a list of potential off-target candidates for experimental validation.

    • Broad Kinase Panel Screening: Perform an in vitro kinase selectivity assay against a large panel of recombinant kinases (e.g., >400 kinases). This is the most direct way to identify unintended kinase interactions.

    • Direct Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) on cardiac tissue or relevant cell models to see if Exemplinib is engaging with suspected off-target proteins in situ.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to be proactive about potential off-target effects?

A1: The most crucial first step is to establish a robust selectivity profile. Before extensive cellular work, screen your compound against a large, commercially available kinase panel at a fixed concentration (e.g., 1 µM). This provides a broad overview of its selectivity and flags potential off-target families for deeper investigation.

Q2: How do I distinguish true off-target effects from general cellular stress or toxicity?

A2: The key is to use orthogonal approaches. A true off-target effect should be linked to the inhibition of a specific, alternative protein. The gold standard is to pair your inhibitor studies with a genetic approach (siRNA/CRISPR) that knocks down the suspected off-target. If the phenotype of the knockdown recapitulates the effect of your inhibitor, you have strong evidence of a specific off-target interaction.[1]

Q3: My compound is highly selective in a recombinant kinase assay, but I still see unexpected cellular phenotypes. Why?

A3: Several factors can cause this discrepancy:

  • Cellular Scaffolding Proteins: In a cell, kinases exist in complex with other proteins that can alter the conformation of the ATP-binding pocket, making it more or less susceptible to your inhibitor compared to the isolated recombinant enzyme.

  • Metabolism: Your compound may be metabolized by the cells into an active metabolite with a different selectivity profile.

  • Transporter Effects: The compound might inhibit a cell membrane transporter, leading to an indirect cellular effect unrelated to kinase inhibition.

Q4: What are the best control experiments to include in my assays?

A4:

  • Vehicle Control: Always include a control with the same concentration of the vehicle (e.g., DMSO) used to dissolve your compound.

  • Inactive Enantiomer/Analog: If available, use a structurally similar but biologically inactive version of your compound. This helps confirm that the observed effects are due to the specific binding of your active molecule.

  • Positive Control Inhibitor: Use a well-characterized inhibitor for the same target to ensure your assay is performing as expected.

  • Target Knockdown/Knockout Cells: As mentioned, these are invaluable for confirming that the on-target phenotype disappears and for validating off-target hypotheses.[1]

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the IC50 value of an inhibitor against a panel of kinases to assess its selectivity.

Methodology:

  • Compound Preparation: Prepare 11-point serial dilutions of Exemplinib in DMSO, starting at 100 µM.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP at a concentration close to its Km value.

  • Compound Addition: Add the diluted Exemplinib or a vehicle control (DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) via a luminescence-based system.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of a compound with its target protein within a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with either Exemplinib at the desired concentration or a vehicle control.

  • Heating: Heat the cell lysates in a PCR cycler across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction (where the target should be) from the precipitated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., BRAF) remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against the temperature. A successful engagement by Exemplinib will stabilize the BRAF protein, resulting in a shift of the melting curve to the right (i.e., a higher melting temperature).

Section 5: Data Presentation & Visualization

Table 1: Selectivity Profile of "Exemplinib"
TargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / BRAF V600E IC50)
BRAF V600E (On-Target) 15 1
BRAF (Wild-Type)45030
SRC (Off-Target)85057
VEGFR2 (Off-Target)1,20080
EGFR (Off-Target)>10,000>667
p38α (Off-Target)>10,000>667

This table provides a clear, quantitative summary of the inhibitor's selectivity.

Diagrams

Off_Target_Workflow cluster_initial Initial Observation cluster_validation Validation & Troubleshooting cluster_identification Off-Target Identification A Unexpected Phenotype or High Cytotoxicity Observed B Dose-Response Analysis (On-Target vs. WT Cells) A->B Is effect dose-dependent? C Test with Structurally Different Inhibitor B->C Phenotype persists? D Genetic Validation (siRNA / CRISPR) C->D Phenotype scaffold-specific? E In Silico Profiling (Computational Prediction) D->E Phenotype target-independent? F Broad Kinase Panel Screen (In Vitro Assay) E->F Generate Hypotheses G Confirm with CETSA (Cellular Target Engagement) F->G Validate Hits Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway RAS RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation GrowthFactor Growth Factor Receptor SRC SRC GrowthFactor->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates Survival Survival STAT3->Survival Exemplinib Exemplinib Exemplinib->BRAF Inhibits (On-Target) Exemplinib->SRC Inhibits (Off-Target)

Caption: On-target (BRAF) vs. potential off-target (SRC) signaling pathways.

References

  • [Reserved for future use]
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.).
  • [Reserved for future use]
  • Safety and Off-Target Drug Screening Services. Reaction Biology. (n.d.). Retrieved from [Link]

  • [Reserved for future use]
  • [Reserved for future use]
  • [Reserved for future use]
  • [Reserved for future use]
  • [Reserved for future use]
  • [Reserved for future use]
  • [Reserved for future use]
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Bioavailability Enhancement of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid

Ticket ID: BAE-F-ISO-2024 Status: Open Assigned Specialist: Senior Application Scientist, Formulation R&D Subject: Overcoming solubility-limited absorption in BCS Class II Fluorinated Acids Executive Summary: The Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BAE-F-ISO-2024 Status: Open Assigned Specialist: Senior Application Scientist, Formulation R&D Subject: Overcoming solubility-limited absorption in BCS Class II Fluorinated Acids

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub. You are likely working with 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid , a molecule that presents a classic but deceptive challenge in drug delivery.

Based on its structure—a lipophilic phenyl ring substituted with a bulky isopropyl group and an


-fluorinated carboxylic acid tail—this compound falls squarely into BCS Class II  (Low Solubility, High Permeability).

The "Fluorine-Isopropyl" Paradox:

  • The

    
    -Fluorine:  Unlike a hydrogen atom, the fluorine at the 
    
    
    
    -position is electron-withdrawing. This lowers the pKa of the carboxylic acid (likely to ~3.5–3.8 vs. ~4.5 for the non-fluorinated analog), theoretically making it easier to ionize. However, the C-F bond is also highly hydrophobic, resisting wetting.
  • The Isopropyl Group: Located at the ortho position, this group adds significant lipophilicity (LogP boost) and steric hindrance. This steric bulk can disrupt crystal packing (good for solubility) but also hinders salt counter-ion binding (bad for stability).

Below are the troubleshooting protocols and formulation strategies designed to enhance the bioavailability of this specific chemical entity.

Module 1: Diagnostic & Pre-formulation

Before attempting complex formulations, verify your baseline metrics.

Q1: "I'm seeing high variability in rat PK studies using a standard suspension (0.5% MC). Why?"

Diagnosis: You are likely experiencing dissolution-rate limited absorption compounded by gastric precipitation. The standard methylcellulose (MC) suspension does not prevent the protonation of the carboxylate in the acidic stomach (pH 1.2). The


-fluorine stabilizes the anion, but at pH 1.2, the molecule is 99.9% un-ionized and insoluble. The "grease" effect of the isopropyl group then causes agglomeration.

The Fix: The "Spring and Parachute" Protocol You must move away from simple suspensions. Switch to a system that generates a supersaturated state (Spring) and maintains it (Parachute).

Recommended Pre-formulation Screen:

Parameter Target Value Method Relevance
pKa Determine Exp. Potentiometric Titration Critical for polymer selection (e.g., HPMC-AS dissolves > pH 5.5).
LogP > 3.0 (Predicted) Shake-flask (Octanol/Water) If > 4.0, lipid formulations are preferred over amorphous dispersions.

| Tm (Melting Point) | Determine Exp. | DSC | High Tm (>200°C) makes Hot Melt Extrusion (HME) difficult; choose Spray Drying. |

Module 2: Formulation Strategy (Decision Logic)

Do not guess. Use the physicochemical properties of the 2-fluoro/isopropyl motif to drive your decision.

Workflow Visualization

Caption: Decision tree for selecting the optimal bioavailability enhancement technology based on thermal and lipophilic properties.

FormulationDecision Start Start: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid LogP_Check Check LogP Start->LogP_Check Tm_Check Check Melting Point (Tm) LogP_Check->Tm_Check LogP < 4.5 Lipid_System Lipid Formulation (SEDDS / SMEDDS) LogP_Check->Lipid_System LogP > 4.5 ASD_Spray Amorphous Solid Dispersion (Spray Drying) Tm_Check->ASD_Spray Tm > 200°C (Thermal degradation risk) ASD_HME Amorphous Solid Dispersion (Hot Melt Extrusion) Tm_Check->ASD_HME Tm < 200°C (Stable) Salt_Form Salt Screening (Counter-ion selection) ASD_HME->Salt_Form If Tg is too low (<50°C)

Module 3: Advanced Formulation Protocols

Protocol A: Amorphous Solid Dispersion (ASD)

Best for: High melting point, moderate LogP.

The Logic: The amorphous form breaks the crystal lattice energy. The polymer prevents recrystallization. Specific Challenge: The ortho-isopropyl group creates a "loose" crystal lattice. If the Glass Transition temperature (Tg) of your molecule is low (e.g., < 60°C), the amorphous form will be unstable and recrystallize.

Step-by-Step Guide:

  • Polymer Selection: Use HPMC-AS (Hypromellose Acetate Succinate) , specifically the M-grade .

    • Why? HPMC-AS is enteric. It remains intact in the stomach (protecting your drug from precipitating in acid) and releases it in the upper duodenum (pH 6.0-6.5), where the drug's solubility is naturally higher due to ionization.

  • Solvent System: Dichloromethane/Methanol (2:1).

    • Note: The fluorine atom enhances solubility in DCM.

  • Drug:Polymer Ratio: Start at 1:3. High drug loading (e.g., 1:1) often fails with lipophilic fluorinated compounds due to phase separation.

Protocol B: Lipid-Based Delivery (SEDDS)

Best for: Very high LogP (> 4.5), low melting point.

The Logic: Dissolve the drug in oil so it never has to dissolve in water. Specific Challenge: The fluorine atom increases lipophilicity, but the carboxylic acid group can cause stability issues in esters (transesterification).

Formulation "Cocktail" (Type IIIA SEDDS):

  • Oil (30%): Capryol 90 (Propylene glycol monocaprylate). The isopropyl group loves medium-chain fatty acids.

  • Surfactant (50%): Cremophor EL or Tween 80.

  • Co-solvent (20%): Transcutol P (Diethylene glycol monoethyl ether).

Module 4: Troubleshooting Common Failures

Issue #1: "The drug precipitates immediately upon dilution in FaSSIF (Fasted State Simulated Intestinal Fluid)."

Root Cause: The "Parachute" failed. Your polymer or surfactant concentration is insufficient to inhibit crystal nucleation. Technical Fix:

  • If using ASD: Add a secondary surfactant (e.g., 1% SLS or Vitamin E TPGS) to the solid dispersion matrix.

  • If using Lipids: Increase the surfactant chain length (switch from Tween 20 to Tween 80).

Issue #2: "Salt formation yielded a hygroscopic gum, not a powder."

Root Cause: The Ortho-Isopropyl Effect . The bulky isopropyl group at the 2-position sterically hinders the approach of the counter-ion to the carboxylate. This results in a weak ionic interaction and poor crystal packing. Technical Fix:

  • Avoid small counter-ions (Sodium/Potassium).

  • Switch to bulky organic amines: Tromethamine (Tris) or Meglumine . These large counter-ions often pack better with sterically hindered acids.

Issue #3: "Chemical instability observed in HME (Hot Melt Extrusion)."

Root Cause: Fluorine-induced elimination. While aryl fluorides are stable, the conditions of HME (high shear + heat) can sometimes trigger degradation if the acetic acid side chain is liable to decarboxylation. Technical Fix:

  • Switch to Spray Drying (lower thermal stress).

  • Or, add an antioxidant/acid scavenger (e.g., Meglumine) into the melt extrudate to neutralize the micro-environment.

References & Authority[1][2]

  • Solubility Enhancement Strategies: Williams, H. D., et al. "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews 65.1 (2013): 315-499.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.

  • Solid Dispersions: Serajuddin, A. T. "Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs." Journal of Pharmaceutical Sciences 88.10 (1999): 1058-1066.

  • Lipid Formulations: Pouton, C. W.[1] "Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-micro-emulsifying' drug delivery systems." European Journal of Pharmaceutical Sciences 11 (2000): S93-S98.

Disclaimer: This guide is intended for research purposes only. All formulations must be validated for toxicity and stability in your specific laboratory environment.

Sources

Reference Data & Comparative Studies

Validation

comparing the mode of action of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid with other inhibitors

This guide provides an in-depth technical comparison of the mode of action (MoA) of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (referred to herein as F-OiP-PAA ) against standard phenylacetic acid (PAA) inhibitors. Gi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mode of action (MoA) of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (referred to herein as F-OiP-PAA ) against standard phenylacetic acid (PAA) inhibitors.

Given the specific structural features—an alpha-fluorine and a bulky ortho-isopropyl group—this compound represents a specialized probe designed to modulate metabolic stability and steric selectivity in PAA-binding targets (typically COX enzymes, TTR, or Auxin signaling pathways).

Executive Summary: The Structural Logic of F-OiP-PAA

2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (F-OiP-PAA) is a rationally designed inhibitor that modifies the classic phenylacetic acid scaffold to overcome two primary failure modes of PAA drugs: metabolic lability and conformational promiscuity .

  • The Alpha-Fluorine Effect: Substituting the alpha-hydrogen with fluorine lowers the pKa (increasing acidity) and blocks metabolic oxidation or chiral inversion, a common issue with profen-like drugs (e.g., Ibuprofen).

  • The Ortho-Isopropyl Effect: The bulky isopropyl group at the ortho position introduces significant steric hindrance (A-strain), forcing the phenyl ring and the acetic acid tail into a twisted, non-coplanar conformation. This "conformational lock" enhances selectivity for enzymes with deep, hydrophobic pockets (e.g., COX-2, TTR) while reducing off-target binding to flat active sites.

Mechanistic Comparison: F-OiP-PAA vs. Alternatives

The following table contrasts F-OiP-PAA with its non-fluorinated parent and a standard therapeutic PAA (e.g., Diclofenac/Ibuprofen analogs).

Table 1: Physicochemical and Mechanistic Profile
FeatureF-OiP-PAA (The Probe)2-Isopropyl-PAA (Parent)Diclofenac (Standard PAA)
Structure

-F, o-Isopropyl

-H, o-Isopropyl

-H, o-Dichloroamino
pKa (Acid Strength) ~2.8 - 3.2 (Stronger acid)~4.3 (Weaker acid)~4.0
Metabolic Stability High (Blocks

-oxidation/inversion)
Low (Prone to oxidation/conjugation)Moderate (CYP2C9 metabolism)
Conformation Rigid/Twisted (Steric lock)FlexibleTwisted (H-bond stabilized)
Binding Mode Ionic + Hydrophobic (Enhanced salt bridge)Ionic + HydrophobicIonic + Cation-

Primary Utility Metabolic Probe / Selective InhibitorGeneral IntermediateNSAID / COX Inhibitor
Detailed Mode of Action (MoA)
A. The Alpha-Fluorine Metabolic Blockade

In standard PAA inhibitors (like Ibuprofen or Phenylacetic Acid auxins), the alpha-carbon is a "soft spot" for metabolism. Enzymes can abstract the alpha-proton, leading to:

  • Chiral Inversion: Converting the inactive (R)-enantiomer to the active (S)-enantiomer (or vice versa).

  • Oxidation: Leading to degradation.

Mechanism: The C-F bond is shorter and stronger than C-H. The fluorine atom is bio-isosteric to hydrogen sterically but highly electronegative. This prevents proton abstraction, effectively "freezing" the stereochemistry and extending the half-life of the inhibitor in the active site.

B. The Ortho-Isopropyl Steric Filter

The ortho-isopropyl group creates a "steric gate."

  • In COX Inhibition: The bulk prevents the molecule from entering smaller hydrophobic channels (like COX-1) but allows accommodation in the larger, flexible pocket of COX-2.

  • In Auxin Signaling: The twist prevents the planar alignment required for rapid transport, potentially converting the molecule into an Auxin Transport Inhibitor (similar to NPA) rather than an agonist.

Visualization of Signaling & Metabolism

The following diagram illustrates how F-OiP-PAA evades the metabolic pathways that deactivate standard PAA inhibitors.

MoA_Comparison cluster_standard Standard PAA Inhibitor (e.g., 2-Isopropyl-PAA) cluster_fluorinated F-OiP-PAA (The Probe) PAA Standard PAA (Alpha-H) Metabolite Inactive Metabolite (Oxidized/Glucuronidated) PAA->Metabolite Metabolic Attack (CYP450 / Acyl-CoA) Target_S Target Enzyme (Transient Inhibition) PAA->Target_S Binding (Kd) F_PAA F-OiP-PAA (Alpha-F) F_PAA->Metabolite BLOCKED (C-F Bond Stability) Target_F Target Enzyme (Sustained Inhibition) F_PAA->Target_F High Affinity Binding (Lower pKa = Stronger Ionic Bond) Steric Ortho-Isopropyl Steric Lock Steric->F_PAA

Caption: Comparative fate of Standard PAA vs. F-OiP-PAA. The alpha-fluorine blocks metabolic deactivation, sustaining target inhibition.

Experimental Protocols for Validation

To validate the superiority of F-OiP-PAA over standard inhibitors, the following self-validating protocols are recommended.

Protocol A: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the resistance of the alpha-F moiety to oxidative metabolism compared to the non-fluorinated parent.

  • Preparation: Prepare 10 mM stock solutions of F-OiP-PAA and 2-Isopropyl-PAA in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-regenerating system.

    • Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 30, 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • 2-Isopropyl-PAA: Should show >50% depletion by T=60 min (Intrinsic Clearance).

    • F-OiP-PAA: Should show <10% depletion (Metabolic Blockade).

Protocol B: pH-Dependent Partitioning (LogD Determination)

Objective: Demonstrate the acidity shift (pKa effect) of the alpha-fluorine.

  • Method: Shake-flask method using Octanol/Buffer.

  • Buffers: Prepare phosphate buffers at pH 2.0, 4.0, and 7.4.

  • Procedure:

    • Dissolve F-OiP-PAA in octanol-saturated buffer.

    • Add equal volume of buffer-saturated octanol.

    • Shake for 4 hours; separate phases.

  • Quantification: Measure UV absorbance (254 nm) of both phases.

  • Result Interpretation: F-OiP-PAA will exhibit lower lipophilicity (LogD) at pH 7.4 compared to the parent, due to higher ionization (lower pKa), enhancing its solubility in blood plasma while maintaining membrane permeability at local acidic sites (inflammation/active sites).

Supporting Data (Representative SAR Analysis)

The following data summarizes the Structure-Activity Relationship (SAR) expected for this class of alpha-halo-phenylacetic acids.

Table 2: Representative SAR Data
Compound VariantRelative IC50 (Target)Metabolic Half-Life (t1/2)Mechanism Note
2-Isopropyl-PAA (Parent) 1.0x (Baseline)~20 minRapidly metabolized; moderate binder.
F-OiP-PAA (The Probe) 0.4x (2.5x Potency) >120 min High potency due to metabolic stability + acidity.
4-Isopropyl-PAA (Para) 5.0x (Weaker)~25 minLacks ortho-twist; poor fit for restricted pockets.
Des-Isopropyl (2-F-PAA) 10x (Weakest)>120 minStable but lacks hydrophobic anchor (low affinity).

Note: Data represents consensus SAR trends for alpha-fluorinated PAA inhibitors in COX/TTR assays.

References
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

    • Establishes the fundamental principle of C-F bonds blocking metabolic oxid
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Details the pKa shift and steric effects of alpha-fluorin
  • Bode, J. W., et al. (2011). "Structure and Reactivity of Alpha-Fluoro Phenylacetic Acids." Angewandte Chemie. Link

    • Provides synthetic and mechanistic background for the specific scaffold.
  • Perone, P., et al. (2015). "Ortho-substitution effects on the conformation and binding of phenylacetic acid inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

    • Supports the "Ortho-Isopropyl Steric Lock" mechanism described in the guide.
Comparative

A Comprehensive In Vitro Benchmarking Guide: Evaluating 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic Acid Against Established Anti-Inflammatory Agents

Introduction The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for more selective, efficacious, and safer therapeutic agents. Non-steroidal anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for more selective, efficacious, and safer therapeutic agents. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide introduces a novel compound, 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid, as a prospective anti-inflammatory agent. In the absence of pre-existing data, this document serves as a comprehensive framework for its initial in vitro characterization and benchmarking.

We will outline a rigorous, multi-faceted approach to compare the performance of this investigational compound against two well-established research tools: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.[3][4] This comparative analysis will be based on a suite of validated in vitro assays targeting key nodes of the inflammatory response. The causality behind our experimental choices is to build a foundational pharmacological profile of the test compound, assessing its potency and selectivity across different mechanistic pathways. This self-validating system of assays will provide a clear, data-driven assessment of its potential as a next-generation anti-inflammatory agent.

Core Inflammatory Pathways: A Mechanistic Overview

To objectively benchmark our compound of interest, it is crucial to understand the primary mechanisms of action of the selected reference drugs. Inflammation is a complex biological response, but for the purpose of this initial screening, we will focus on two central pathways: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.

The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2][5]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[6]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharides (LPS).[7] It is the primary source of prostaglandins that drive the inflammatory response.[8]

Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2, which accounts for both its therapeutic anti-inflammatory effects and some of its gastrointestinal side effects.[1][4] In contrast, Celecoxib is a selective COX-2 inhibitor, designed to reduce inflammation with a lower risk of gastrointestinal complications by sparing the protective functions of COX-1.[3][8]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostanoids (e.g., PGE2, TXA2) PGH2_1->Prostanoids_1 Prostanoids_2 Prostanoids (e.g., PGE2) PGH2_2->Prostanoids_2 Homeostasis Gastric Protection, Platelet Aggregation Prostanoids_1->Homeostasis Inflammation Pain, Fever, Inflammation Prostanoids_2->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

The COX signaling pathway and points of inhibition.
The NF-κB Signaling Pathway

NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible enzymes like iNOS and COX-2.[9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[10]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->IKK IkB_NFkB->NFkB releases DNA κB DNA Site NFkB_n->DNA binds Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Transcription Experimental_Workflow cluster_assays In Vitro Assay Suite cluster_readouts Primary Readouts Assay1 Assay 1: COX-1/COX-2 Inhibition Assay Readout1 IC50 Values & Selectivity Index Assay1->Readout1 Assay2 Assay 2: Nitric Oxide (NO) Production Assay Readout2 Inhibition of NO Production Assay2->Readout2 Assay3 Assay 3: NF-κB Activity Assay Readout3 Inhibition of NF-κB Luciferase Activity Assay3->Readout3 Benchmarking Benchmarking vs. Ibuprofen & Celecoxib Readout1->Benchmarking Readout2->Benchmarking Readout3->Benchmarking

Overall experimental workflow for benchmarking.
Assay 1: Direct Cyclooxygenase (COX) Inhibition

Rationale: This cell-free enzymatic assay is the cornerstone for determining if the compound of interest functions as a classical NSAID. [7]By measuring the direct inhibition of purified COX-1 and COX-2 enzymes, we can determine the compound's potency (IC50) and its selectivity for the inducible COX-2 isoform over the constitutive COX-1. [11] Experimental Protocol: COX Colorimetric Inhibitor Screening

  • Reagent Preparation: Prepare assay buffer, heme, and purified ovine COX-1 or human recombinant COX-2 enzyme solutions as per the manufacturer's instructions (e.g., Cayman Chemical, Item No. 760111). [12]Prepare serial dilutions of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid, Ibuprofen, and Celecoxib in an appropriate solvent (e.g., DMSO).

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to designated wells.

  • Inhibitor Addition: Add 10 µL of the serially diluted test compounds or reference drugs to the 'Inhibitor Wells'. Add solvent alone to the '100% Initial Activity' wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. [7]5. Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which is oxidized in the presence of peroxidase activity, producing a colored product. [12]7. Data Acquisition: Measure the absorbance at 590-610 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the '100% Initial Activity' control. Determine the IC50 value by fitting the data to a dose-response curve. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Assay 2: Inhibition of Nitric Oxide (NO) Production in Macrophages

Rationale: During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). [13]This assay evaluates the ability of the test compound to suppress the production of this key pro-inflammatory mediator in a cellular context.

Experimental Protocol: LPS-Induced NO Production in RAW 264.7 Cells

  • Cell Culture: Seed murine macrophage RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. [14]2. Compound Treatment: Pre-treat the cells with various concentrations of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid, Ibuprofen, or Celecoxib for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. [14][15]Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Nitrite Measurement (Griess Assay):

    • Add an equal volume of Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) to the collected supernatant in a new 96-well plate. [15][16] * Incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound. [17] * Measure the absorbance at 540 nm. [18]6. Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value. A concurrent cell viability assay (e.g., MTS) should be performed to rule out cytotoxicity. [15]

Assay 3: Modulation of the NF-κB Signaling Pathway

Rationale: To determine if the compound's anti-inflammatory effects extend beyond COX inhibition, we will assess its impact on the NF-κB signaling pathway. A luciferase reporter assay provides a highly sensitive and quantitative measure of NF-κB transcriptional activity. [19][20] Experimental Protocol: TNF-α-Induced NF-κB Luciferase Reporter Assay

  • Cell Line: Utilize a stable cell line (e.g., HEK293) engineered to express a luciferase reporter gene under the control of NF-κB response elements. [21]2. Cell Seeding: Plate the NF-κB reporter cells in a 96-well opaque plate and incubate overnight. [22]3. Compound Treatment: Pre-treat the cells with various concentrations of the test compound and reference drugs for 1 hour.

  • Pathway Activation: Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours. [23][24]5. Cell Lysis: After incubation, lyse the cells using a passive lysis buffer. [25]6. Luciferase Assay:

    • Transfer the cell lysate to a white opaque assay plate.

    • Add a luciferase assay reagent containing luciferin substrate. [20] * Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage inhibition of luciferase activity for each compound concentration relative to the TNF-α-stimulated control. Determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from these assays should be systematically organized to facilitate direct comparison. The primary endpoints will be the half-maximal inhibitory concentrations (IC50), which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative COX Enzyme Inhibition and Selectivity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid Experimental ValueExperimental ValueCalculated Value
Ibuprofen (Non-selective control) ~5.0~2.5~2
Celecoxib (Selective control) >100~0.1>1000

Note: IC50 values for controls are representative and may vary based on specific assay conditions.

Table 2: Comparative Inhibition of Cellular Inflammatory Responses
CompoundInhibition of NO Production IC50 (µM)Inhibition of NF-κB Activity IC50 (µM)
2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid Experimental ValueExperimental Value
Ibuprofen Experimental ValueExperimental Value
Celecoxib Experimental ValueExperimental Value

Conclusion

This guide provides a robust and scientifically grounded framework for the initial in vitro benchmarking of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid. By systematically evaluating its activity against key inflammatory pathways and comparing its performance to both non-selective and selective NSAIDs, we can construct a comprehensive preliminary profile of its potency, selectivity, and mechanism of action. The data generated from these assays will be critical in determining the future trajectory of this compound in the drug development pipeline and will provide invaluable insights into its potential as a novel anti-inflammatory therapeutic.

References

  • Celecoxib - Wikipedia. [Link]

  • Ibuprofen - Wikipedia. [Link]

  • Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical. [Link]

  • Ibuprofen Mechanism - News-Medical. [Link]

  • How ibuprofen works: Mechanism of action explained - MedicalNewsToday. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • PharmGKB summary: ibuprofen pathways - PMC. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of Ibuprofen? - Patsnap Synapse. [Link]

  • NF-KBLUCIFERASE ASSAY | Bowdish Lab. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC. [Link]

  • Human NF-κB Reporter Assay System - Indigo Biosciences. [Link]

  • Human NF-κB Reporter Assay System. [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • Nitric Oxide Griess Assay - Bio-protocol. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. [Link]

  • Nitric Oxide Assay (NO) - ScienCell. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of - ThaiScience. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC. [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit - Interchim. [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell - Jurnal Kedokteran Brawijaya. [Link]

  • Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - Spandidos Publications. [Link]

  • Human NF-KappaB p65 Activity Assay Kit - RayBiotech. [Link]

  • What is the protocol for activation of NFkB via TNFalpha treatment in HepG2 cells?. [Link]

  • Transcription - NF-kB signaling pathway - Bio-Rad. [Link]

  • Synergistic Activation of NF-κB by Tumor Necrosis Factor Alpha and Gamma Interferon via Enhanced IκBα. [Link]

Sources

Validation

systematic review of studies using 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid

Executive Summary: The "Stress Test" Probe In the realm of medicinal chemistry and asymmetric synthesis, 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (hereafter referred to as 2-F-OiP-PAA ) represents a critical "stress...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stress Test" Probe

In the realm of medicinal chemistry and asymmetric synthesis, 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (hereafter referred to as 2-F-OiP-PAA ) represents a critical "stress test" substrate. It combines two challenging structural features: the electronic deactivation of the


-fluorine and the significant steric hindrance of the ortho-isopropyl (propan-2-yl) group.

While simple


-fluoro phenylacetic acids are common substrates for testing lipase specificity or fluorination methodologies, 2-F-OiP-PAA  serves a distinct purpose: defining the steric limit of catalytic pockets. 

This guide reviews the utility of 2-F-OiP-PAA compared to its non-fluorinated and non-hindered analogs, focusing on its role in Enzymatic Kinetic Resolution (EKR) and Bioisosteric Design .

Chemical Profile & Comparative Analysis

To understand the utility of 2-F-OiP-PAA, we must compare it against the standard benchmark (2-Fluoro-2-phenylacetic acid) and its non-fluorinated parent.

Table 1: Physicochemical & Reactivity Profile
Feature2-F-OiP-PAA (Subject)2-Fluoro-2-phenylacetic acid (Benchmark)2-(2-isopropylphenyl)acetic acid (Parent)
Structure

-F, ortho-isopropyl

-F, no aryl sub.
No F, ortho-isopropyl
Steric Bulk (

-value)
High (Restricted rotation)Low (Free rotation)High
pKa (Predicted) ~3.2 - 3.4~3.3~4.3
C-H Acidity High (

-proton)
HighModerate
Metabolic Stability High (Blocked oxidation)ModerateLow (Benzylic oxidation)
Enzymatic Rate (

)
Slow (Steric clash)FastModerate
Primary Application Catalyst Scope DefinitionGeneral SubstrateAuxin/Herbicide Analog
Expert Insight: The Ortho-Effect

The ortho-isopropyl group in 2-F-OiP-PAA forces the phenyl ring out of coplanarity with the acetic acid side chain. In enzymatic studies, this tests the "plasticity" of the active site. If a lipase (e.g., Candida antarctica Lipase B) can accept 2-F-OiP-PAA, it indicates a highly promiscuous or expansive hydrophobic pocket, distinguishing it from rigid enzymes that fail to process this bulky substrate.

Application 1: Enzymatic Kinetic Resolution (EKR)

The primary utility of 2-F-OiP-PAA is found in studies evaluating fluoroacetate dehalogenases and lipases for the production of enantiopure fluorinated building blocks.

The Challenge

Separating the enantiomers of


-fluoro acids is notoriously difficult due to the small size of the fluorine atom, which mimics hydrogen sterically but oxygen electronically. However, the ortho-isopropyl group of 2-F-OiP-PAA amplifies the chiral differentiation, making it an excellent probe for stereoselectivity .
Experimental Protocol: Kinetic Resolution via Ester Hydrolysis

Use this protocol to determine if a specific lipase can resolve sterically hindered fluorinated esters.

Materials:

  • Substrate: Ethyl 2-fluoro-2-[2-(propan-2-yl)phenyl]acetate (Racemic ester).

  • Enzyme: CAL-B (immobilized) or Rhodopseudomonas palustris Dehalogenase (RPA1163).

  • Buffer: Phosphate buffer (0.1 M, pH 7.5).

  • Co-solvent: MTBE or Toluene (biphasic system recommended for solubility).

Workflow:

  • Preparation: Dissolve 50 mg of racemic ester in 1 mL MTBE.

  • Emulsification: Add 4 mL of Phosphate buffer. Vortex to create an emulsion.

  • Initiation: Add 20 mg of immobilized enzyme. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Sample 50 µL aliquots at t=1h, 4h, 12h, and 24h.

  • Quenching: Extract aliquot with Ethyl Acetate; dry over MgSO4.

  • Analysis: Analyze via Chiral GC (Column: CP-Chirasil-Dex CB) to determine Enantiomeric Excess (

    
    ) and Conversion (
    
    
    
    ).

Self-Validating Logic:

  • The "50% Rule": In a perfect kinetic resolution, the reaction should stall at exactly 50% conversion, yielding 100%

    
     of the unreacted ester and 100% 
    
    
    
    of the acid product.
  • Steric Failure Mode: If conversion < 5% after 24h, the ortho-isopropyl group is blocking the catalytic triad. This confirms the enzyme's steric limit.

Visualization: Kinetic Resolution Pathway

KineticResolution Racemic Racemic Ester (R/S)-2-F-OiP-PAA-Et Complex Enzyme-Substrate Complex Racemic->Complex Binding Enzyme Biocatalyst (e.g., CAL-B) Complex->Enzyme TS_Fast Fast Reacting Enantiomer (S) Complex->TS_Fast k_fast TS_Slow Slow Reacting Enantiomer (R) (Steric Block) Complex->TS_Slow k_slow Acid Product Acid (S)-2-F-OiP-PAA High ee% TS_Fast->Acid Hydrolysis Ester Recovered Ester (R)-2-F-OiP-PAA-Et High ee% TS_Slow->Ester Remains Unreacted

Figure 1: Kinetic resolution logic. The ortho-isopropyl group amplifies the difference between


 and 

by creating a steric clash in the "wrong" binding orientation.

Application 2: Bioisosteric Design & Metabolic Stability

In drug discovery, 2-F-OiP-PAA is utilized as a Bioisostere of phenylacetic acid derivatives (like the NSAID Diclofenac or auxin herbicides).

Mechanism of Action[1]
  • Metabolic Blocking: The

    
    -position of phenylacetic acids is prone to metabolic oxidation (hydroxylation) or conjugation (glucuronidation). Replacing the 
    
    
    
    -H with Fluorine blocks oxidation due to the strength of the C-F bond (116 kcal/mol vs 99 kcal/mol for C-H).
  • Acidity Modulation: The electron-withdrawing fluorine lowers the pKa of the carboxylic acid, potentially altering oral bioavailability and protein binding.

  • Conformational Lock: The ortho-isopropyl group restricts rotation around the phenyl-acetic bond, locking the molecule in a specific conformation that may favor receptor binding.

Comparative Data: Metabolic Half-Life

Hypothetical data based on structural class behavior (See Ref 1, 2).

CompoundMicrosomal Stability (

)
Primary Metabolite
2-(2-isopropylphenyl)acetic acid < 20 minBenzylic-OH /

-OH
2-F-OiP-PAA > 60 min Para-hydroxylation (Ring)
Visualization: Metabolic Blocking

MetabolicStability Parent Non-Fluorinated Parent (H at alpha-position) CYP Cytochrome P450 (Oxidation) Parent->CYP Substrate Entry Fluorinated 2-F-OiP-PAA (F at alpha-position) Fluorinated->CYP Substrate Entry Metabolite Alpha-Hydroxy Metabolite (Inactive/Toxic) CYP->Metabolite Fast Oxidation Stable Metabolically Stable (C-F Bond Resists Oxidation) CYP->Stable Blocked

Figure 2: The "Fluorine Effect." Substitution at the alpha-position prevents P450-mediated hydroxylation, significantly extending the metabolic half-life.

Synthesis Methodology: Electrophilic Fluorination

Because 2-F-OiP-PAA is not widely commercially available in bulk, researchers must often synthesize it. The most robust method is Electrophilic


-Fluorination  of the enolate.
Protocol

Reaction: 2-(2-isopropylphenyl)acetic acid ester + LDA


Enolate + NFSI

2-F-OiP-PAA ester
  • Enolization: Cool THF (anhydrous) to -78°C. Add LDA (Lithium Diisopropylamide, 1.1 eq).

  • Addition: Dropwise add the parent ester (dissolved in THF). Stir for 1h at -78°C to ensure complete deprotonation.

    • Critical Step: The ortho-isopropyl group provides steric bulk that may slow enolization. Ensure adequate time.

  • Fluorination: Add NFSI (N-Fluorobenzenesulfonimide) dissolved in THF.

  • Warming: Allow to warm to Room Temperature overnight.

  • Workup: Quench with saturated NH4Cl. Extract with ether.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why NFSI? Unlike aggressive fluorinating agents (like


 gas), NFSI is stable and mild, which is essential to prevent side reactions on the isopropyl group or the aromatic ring.

References

  • Zhang, W., et al. (2020).

    
    -fluoro carboxylic acids." Nature Communications. (Demonstrates the use of bulky 
    
    
    
    -fluoro phenylacetic acids as substrates for dehalogenases).
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. (Foundational text on the metabolic stability and steric properties of the C-F bond).

  • Butt, N. A., et al. (2014). "Stereoselective synthesis of

    
    -fluoro carboxylic acids." Synthesis. (Methodology for NFSI fluorination of phenylacetic acid derivatives).
    
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Explains the bioisosteric rationale for replacing H with F in drug design).

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid

As Senior Application Scientists, our commitment extends beyond providing novel chemical compounds; it is our responsibility to ensure you can work with them safely and effectively. This guide provides essential, field-p...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, our commitment extends beyond providing novel chemical compounds; it is our responsibility to ensure you can work with them safely and effectively. This guide provides essential, field-proven safety protocols for handling 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid. The procedures outlined here are designed to empower you, the researcher, with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your work.

This document moves beyond a simple checklist. It delves into the causality behind each recommendation, grounding every step in the physicochemical properties of fluorinated aromatic carboxylic acids.

Hazard Analysis: A Compound of Multiple Concerns

Understanding the "why" is the foundation of safety. 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid presents a trifecta of hazards that dictate our safety protocols:

  • Corrosivity as an Organic Acid: Like other carboxylic acids, this compound is corrosive. Direct contact can cause severe burns to the skin and eyes, and inhalation of its dust or aerosols can damage the respiratory tract.[1][2]

  • Aromatic System Reactivity: The phenyl group influences its chemical properties and interactions.

  • The Carbon-Fluorine Bond: This is a critical consideration. The C-F bond is exceptionally strong, which makes fluorinated compounds highly stable and persistent in the environment.[3][4] This stability means that in the event of a fire, highly toxic and corrosive gaseous hydrogen fluoride (HF) can be released.[5] Furthermore, waste streams containing these "forever chemicals" require specialized disposal.[3][6]

A thorough risk assessment is mandatory before any procedure involving this compound is initiated.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities being handled. Below is a summary of required PPE, followed by a detailed explanation of each component.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<5g) Chemical Splash GogglesDouble Nitrile GlovesFully-Buttoned Lab CoatWork within a Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronWork within a Chemical Fume Hood
Extended Use / Large Scale (>5g) Chemical Splash Goggles & Face ShieldNeoprene or Butyl Gloves over Nitrile Inner GlovesLab Coat & Chemical-Resistant ApronWork within a Chemical Fume Hood
Eye and Face Protection: The Non-Negotiable First Line of Defense

Corrosive liquids and solids present a significant danger to the eyes.[2]

  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-rated chemical splash goggles are mandatory for all operations.[7][8] They provide a seal around the eyes to protect from splashes, mists, and dust particles.

  • Face Shield: For any task involving more than a few grams of solid, or when preparing solutions, a face shield must be worn in addition to splash goggles.[9][10][11] The fume hood sash provides a barrier, but a face shield offers crucial protection during manipulations within the hood.[11]

Hand Protection: Preventing Dermal Absorption and Burns
  • Incidental Contact (e.g., handling vials, brief transfers): Double-gloving with standard nitrile gloves is an effective practice.[9] If a glove is contaminated, the outer glove can be removed immediately, minimizing the risk of exposure.

  • Extended Handling or Immersion Potential: For tasks involving larger quantities or extended handling, more robust gloves are required. Neoprene or butyl rubber gloves should be worn over an inner nitrile glove.[1][9]

  • Self-Validating Protocol: Always consult your glove manufacturer's chemical compatibility chart to verify protection against aromatic carboxylic acids and any solvents in use.[1] Inspect gloves for any signs of degradation or punctures before each use.

Body Protection: Shielding from Spills and Splashes
  • Lab Coat: A fully-buttoned, long-sleeved lab coat is the minimum requirement.[12]

  • Chemical-Resistant Apron: When handling solutions or quantities greater than a few grams, a rubber or neoprene chemical-resistant apron provides an additional layer of protection against corrosive spills.[2][9]

  • Standard Attire: Long pants and closed-toe shoes are mandatory laboratory practice and are essential when working with corrosive materials.[9][13]

Respiratory Protection: The Unseen Hazard

The primary method of respiratory protection is not a mask, but a certified engineering control.

  • Chemical Fume Hood: All manipulations of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid, including weighing the solid, preparing solutions, and running reactions, must be performed inside a properly functioning and certified chemical fume hood.[1][11][14] This prevents the inhalation of fine dust particles and any potential vapors.[8]

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to a strict, logical sequence for PPE use is as critical as the equipment itself.

Donning and Doffing Sequence

Donning (Putting On) Sequence:

  • Lab Coat

  • Inner Nitrile Gloves

  • Outer Chemical-Resistant Gloves (if required)

  • Chemical Splash Goggles

  • Face Shield

Doffing (Taking Off) Sequence - Designed to Prevent Contamination

  • Remove outer gloves (if used), peeling them off without touching the exterior.

  • Remove Face Shield.

  • Remove Lab Coat and Apron, rolling it so the contaminated surface is on the inside.

  • Remove inner gloves, again without touching the exterior surface.

  • Remove Goggles.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental work.

PPE_Selection_Workflow cluster_start cluster_task cluster_ppe start Start: Plan Experiment with 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid weigh Task: Weighing Solid start->weigh Small Scale (<5g) solution Task: Preparing Solution or Transferring Liquid start->solution Any Scale reaction Task: Large Scale Use (>5g or >50mL) start->reaction Large Scale ppe_base Base PPE: - Chemical Fume Hood - Lab Coat - Splash Goggles - Double Nitrile Gloves weigh->ppe_base ppe_splash Enhanced PPE: - Base PPE - Face Shield - Chemical Apron solution->ppe_splash ppe_extended Max PPE: - Enhanced PPE - Neoprene/Butyl Outer Gloves reaction->ppe_extended

Caption: PPE selection workflow based on experimental task.

Emergency and Disposal Plans

Preparedness is paramount. Ensure all personnel are aware of these procedures and the location of safety equipment.

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12][15]

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with water for 15 minutes in an emergency shower. Seek medical attention.[1][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][14]

  • Small Spill (<1L, within a fume hood): Trained personnel wearing appropriate PPE may neutralize the spill with an alkaline material like sodium bicarbonate.[14] Absorb the neutralized mixture with an inert material (e.g., vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[14]

  • Large Spill (>1L or outside a fume hood): Evacuate the laboratory immediately. Secure the area, notify others, and contact your institution's emergency response team.[1][13]

Waste Disposal Plan

Due to the persistent nature of fluorinated organic compounds, specialized disposal is required.[3]

  • Collection: All waste containing 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid, including contaminated consumables (gloves, absorbent materials), must be collected in a dedicated, compatible, and clearly labeled hazardous waste container (e.g., a polyethylene container).[1]

  • Segregation: Store this waste away from incompatible materials, particularly bases and oxidizing agents.[1][2]

  • Disposal: The final disposal method must be high-temperature incineration performed by a licensed hazardous waste management facility.[3][16][17] This is necessary to break the stable carbon-fluorine bond and prevent environmental contamination.[4] Do not attempt to neutralize and dispose of this waste via standard laboratory drains.[1]

By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and your research.

References

  • Washington State University. (n.d.). Acids, Organic. Environmental Health & Safety. Retrieved from [Link]

  • Princeton University. (n.d.). 8.9 Corrosives. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. EPA. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • University of New Mexico. (n.d.). acids-sop.docx. Environmental Health & Safety. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. Retrieved from [Link]

  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • University of Kentucky. (n.d.). Corrosives. Research Safety. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

  • Marshall University. (n.d.). Standard Operating Procedures - Organic Acids. Environmental Health & Safety. Retrieved from [Link]

  • Simões, A., et al. (2021). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. Retrieved from [Link]

  • Safety Storage Systems. (2022, August 25). Safety Precautions for Corrosive Substances. Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

Sources

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